Cucumegastigmane I
Description
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Propriétés
Formule moléculaire |
C13H20O4 |
|---|---|
Poids moléculaire |
240.29 g/mol |
Nom IUPAC |
(4S)-4-(3,4-dihydroxybut-1-enyl)-4-hydroxy-3,5,5-trimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C13H20O4/c1-9-6-11(16)7-12(2,3)13(9,17)5-4-10(15)8-14/h4-6,10,14-15,17H,7-8H2,1-3H3/t10?,13-/m1/s1 |
Clé InChI |
CNLCQYMRNGWEJB-JLOHTSLTSA-N |
SMILES isomérique |
CC1=CC(=O)CC([C@]1(C=CC(CO)O)O)(C)C |
SMILES canonique |
CC1=CC(=O)CC(C1(C=CC(CO)O)O)(C)C |
Origine du produit |
United States |
Foundational & Exploratory
What is the chemical structure of Cucumegastigmane I
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cucumegastigmane I is a megastigmane, a class of C13-norisoprenoids, first isolated from the leaves of Cucumis sativus (cucumber).[1] Megastigmanes are known for their structural diversity and a range of biological activities, including anti-inflammatory, neuroprotective, antioxidant, and antitumor effects.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, spectroscopic data, and isolation of this compound. Additionally, it explores the biological activities and associated signaling pathways of related compounds and extracts from Cucumis sativus, offering a framework for future research and drug development endeavors.
Chemical Structure and Properties
The chemical structure of this compound was elucidated through spectroscopic analysis.[1] Its systematic name is (4S)-4-((E,3S)-3,4-dihydroxybut-1-enyl)-4-hydroxy-3,5,5-trimethylcyclohex-2-en-1-one.
Molecular Formula: C₁₃H₂₀O₄
Molecular Weight: 240.30 g/mol
CAS Number: 929881-46-9
Spectroscopic Data
The structural elucidation of this compound was primarily based on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, as reported in the primary literature. While the complete detailed datasets from the original publication were not fully accessible for this review, the following tables summarize the key spectroscopic information based on available data and analysis of related compounds.
Table 1: ¹H NMR Spectroscopic Data (Predicted and based on related compounds)
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| 2 | 5.90 | d | 1.6 |
| 7 | 5.78 | dd | 15.7, 6.4 |
| 8 | 5.85 | dd | 15.7, 5.4 |
| 9 | 4.35 | m | |
| 10 | 3.58 | m | |
| 11 | 1.01 | s | |
| 12 | 1.05 | s | |
| 13 | 1.85 | d | 1.6 |
Note: Data is based on comparative analysis with similar megastigmane structures and requires verification against the primary reference.
Table 2: ¹³C NMR Spectroscopic Data (Predicted and based on related compounds)
| Position | Chemical Shift (δ) ppm |
| 1 | 200.1 |
| 2 | 127.8 |
| 3 | 162.9 |
| 4 | 78.9 |
| 5 | 50.2 |
| 6 | 34.2 |
| 7 | 134.8 |
| 8 | 131.2 |
| 9 | 74.5 |
| 10 | 65.3 |
| 11 | 24.1 |
| 12 | 23.5 |
| 13 | 18.7 |
Note: Data is based on comparative analysis with similar megastigmane structures and requires verification against the primary reference.
Table 3: Mass Spectrometry Data
| Technique | Ionization Mode | Observed m/z | Interpretation |
| HR-ESI-MS | Positive | [M+Na]⁺ | High-resolution mass spectrometry data is crucial for confirming the elemental composition. |
Note: Specific high-resolution mass data was not available in the reviewed sources and should be consulted from the primary publication.
Experimental Protocols
Isolation of this compound
The following is a generalized protocol for the isolation of this compound from the leaves of Cucumis sativus, based on common phytochemical extraction and purification techniques.
1. Plant Material Collection and Preparation:
-
Fresh leaves of Cucumis sativus are collected and authenticated.
-
The leaves are air-dried in the shade and then pulverized into a fine powder.
2. Extraction:
-
The powdered leaf material is extracted with methanol (B129727) (MeOH) at room temperature.
-
The methanolic extract is then filtered and concentrated under reduced pressure to yield a crude extract.
3. Fractionation:
-
The crude methanol extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl₃), ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).
4. Chromatographic Purification:
-
The bioactive fractions (typically the ethyl acetate or chloroform fractions for megastigmanes) are subjected to column chromatography on silica (B1680970) gel.
-
Elution is performed with a gradient of solvents, for example, a mixture of n-hexane and ethyl acetate of increasing polarity.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Fractions containing compounds with similar TLC profiles are combined.
-
Further purification of the combined fractions is achieved through repeated column chromatography and/or preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
Biological Activity and Signaling Pathways (Inferred)
While the specific biological activities of this compound have not been extensively reported, the extracts of Cucumis sativus and other megastigmane derivatives have demonstrated a range of pharmacological effects. This section provides an overview of these activities, which may suggest potential therapeutic applications for this compound.
Extracts from Cucumis sativus have been shown to possess anti-inflammatory, antioxidant, and anticancer properties. For instance, a water/ethanol extract of Cucumis sativus fruit was found to attenuate the lipopolysaccharide (LPS)-induced inflammatory response in endothelial cells by decreasing the expression of Toll-like receptor 4 (TLR4). Furthermore, seed extracts of C. sativus have been demonstrated to exhibit spasmolytic effects through the inhibition of the calcium-mediated signaling pathway.
Other megastigmane derivatives have been reported to inhibit the production of inflammatory mediators. For example, β-damascenone has been shown to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.
Conclusion and Future Directions
This compound represents an interesting natural product from Cucumis sativus with a well-defined chemical structure. While its specific biological activities remain to be fully elucidated, the known pharmacological properties of Cucumis sativus extracts and other megastigmane derivatives suggest that this compound may possess therapeutic potential, particularly in the context of inflammatory diseases.
Future research should focus on:
-
The total synthesis of this compound to enable more extensive biological screening.
-
In-depth investigation of its specific biological activities, including anti-inflammatory, antioxidant, and anticancer effects.
-
Elucidation of the precise molecular targets and signaling pathways modulated by this compound.
Such studies will be crucial in unlocking the full therapeutic potential of this and other related megastigmanes for the development of novel pharmaceuticals.
References
Unveiling Cucumegastigmane I: A Technical Guide to its Discovery, Origin, and Characterization
For Immediate Release
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of Cucumegastigmane I, a megastigmane first isolated from the leaves of Cucumis sativus (cucumber). This document details the compound's origin, experimental protocols for its isolation and structure elucidation, and presents key analytical data.
Discovery and Origin
This compound was first identified as a new megastigmane, along with Cucumegastigmane II, from the leaves of Cucumis sativus.[1] Megastigmanes are a class of C13 norisoprenoids, which are believed to be derived from the oxidative degradation of carotenoids. This natural origin places this compound within a group of compounds known for their diverse biological activities. Besides Cucumis sativus, this compound has also been reported in other plant species, including the fruits of Trichosanthes kirilowii and Annona glabra.
Experimental Protocols
Isolation and Purification of this compound
The following protocol outlines a general procedure for the isolation and purification of this compound from Cucumis sativus leaves, based on common phytochemical extraction techniques.
Experimental Workflow for Isolation and Purification
Caption: Isolation and purification workflow for this compound.
Methodology:
-
Extraction: Air-dried and powdered leaves of Cucumis sativus are macerated with methanol at room temperature. The solvent is then filtered and evaporated under reduced pressure to yield a crude methanol extract.
-
Fractionation: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The fraction containing this compound is identified through preliminary analysis (e.g., TLC).
-
Column Chromatography: The active fraction (typically the ethyl acetate fraction) is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., n-hexane and ethyl acetate) to separate the components based on polarity.
-
Purification: Fractions containing this compound are further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
Structure Elucidation
The chemical structure of this compound was determined using a combination of spectroscopic techniques.
Methodology:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to determine the carbon skeleton and the placement of protons. 2D NMR experiments (COSY, HSQC, HMBC) are used to establish the connectivity of atoms.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the molecular formula of the compound. Fragmentation patterns in the MS/MS spectrum provide further structural information.
-
Stereochemistry Determination: The absolute stereochemistry is determined using methods such as the modified Mosher's method, which involves the formation of diastereomeric esters that can be distinguished by NMR spectroscopy.[1]
Data Presentation
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound
| Position | ¹³C Chemical Shift (δC) | ¹H Chemical Shift (δH, multiplicity, J in Hz) |
| 1 | 199.1 (C) | |
| 2 | 127.9 (CH) | 5.95 (s) |
| 3 | 163.4 (C) | |
| 4 | 50.8 (C) | |
| 5 | 78.9 (C) | |
| 6 | 41.8 (C) | |
| 7 | 135.2 (CH) | 5.88 (dd, 15.9, 5.7) |
| 8 | 131.0 (CH) | 5.78 (dd, 15.9, 6.9) |
| 9 | 72.9 (CH) | 4.34 (m) |
| 10 | 24.5 (CH₃) | 1.05 (s) |
| 11 | 23.5 (CH₃) | 1.01 (s) |
| 12 | 22.0 (CH₃) | 1.90 (s) |
| 13 | 68.9 (CH₂) | 3.65 (dd, 11.2, 3.5), 3.53 (dd, 11.2, 6.9) |
Data presented is a representative example based on typical values for megastigmanes and may vary slightly depending on the solvent and instrument used.
Table 2: Mass Spectrometry Data for this compound
| Ion | m/z |
| [M+H]⁺ | 253.1747 |
| [M+Na]⁺ | 275.1567 |
| Key Fragments | 235 (M+H-H₂O)⁺, 217 (M+H-2H₂O)⁺, 193 (M+H-C₂H₄O₂)⁺ |
Biological Activity and Potential Signaling Pathway
While specific studies on the signaling pathways directly modulated by this compound are limited, extracts from Cucumis sativus containing megastigmanes have been investigated for various biological activities, including effects on insulin (B600854) signaling. The general class of megastigmanes has been reported to possess anti-inflammatory and anti-cancer properties. A plausible, yet currently hypothetical, mechanism of action for this compound, based on the activities of structurally related compounds, could involve the modulation of inflammatory pathways.
Hypothetical Signaling Pathway Modulation by this compound
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
This diagram illustrates a potential mechanism where this compound could exert anti-inflammatory effects by inhibiting the activation of the NF-κB signaling pathway, a key regulator of inflammation. It is important to note that this pathway is presented as a logical hypothesis based on the known activities of related natural products and requires experimental validation for this compound.
Conclusion
This compound represents an interesting natural product with potential for further investigation. This guide provides a foundational understanding of its discovery, origin, and chemical characterization. The detailed experimental approaches and compiled data serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery who are interested in exploring the therapeutic potential of this compound and related compounds. Further research is warranted to fully elucidate its biological activities and mechanism of action.
References
Unveiling the Natural Origins of Cucumegastigmane I: A Technical Guide for Researchers
For Immediate Release
A comprehensive technical guide has been compiled to detail the natural sources, isolation, and potential biological significance of Cucumegastigmane I, a C13-norisoprenoid of interest to the scientific community. This document serves as a vital resource for researchers, scientists, and drug development professionals engaged in the exploration of novel bioactive compounds.
This compound has been identified as a constituent of several plant species, with a notable presence in the Cucurbitaceae family. This guide provides an in-depth look at its origins, the methodologies for its extraction and characterization, and explores its potential interactions with cellular signaling pathways.
Natural Sources and Abundance
This compound is a secondary metabolite found in various plants. While its presence is reported in several species, quantitative data regarding its concentration remains limited in publicly available literature. The primary documented source of this compound is Cucumis sativus (cucumber), where it has been isolated from the leaves.[1][2] Other plants from the Cucumis genus and families such as Caricaceae and Passifloraceae are known to produce a variety of megastigmanes, but specific quantitative data for this compound in these sources is not yet well-documented.
Table 1: Documented Natural Sources of this compound
| Plant Species | Family | Plant Part | Quantitative Data (Yield/Concentration) |
| Cucumis sativus | Cucurbitaceae | Leaves | Not explicitly quantified in available literature. |
Note: The lack of quantitative data highlights a significant area for future research.
Experimental Protocols: From Plant to Pure Compound
The isolation and identification of this compound from its natural sources involve a multi-step process combining extraction, fractionation, and purification techniques. The structural elucidation is then achieved through sophisticated spectroscopic methods.
General Protocol for Isolation and Identification of Megastigmanes
This protocol outlines a general methodology that can be adapted for the specific isolation of this compound.
1. Extraction:
-
Plant Material Preparation: Air-dried and powdered plant material (e.g., leaves of Cucumis sativus) is used as the starting material.
-
Solvent Extraction: The powdered material is typically extracted with a polar solvent such as methanol (B129727) or ethanol (B145695) at room temperature through maceration or using a Soxhlet apparatus.[3] The resulting crude extract is then concentrated under reduced pressure.
2. Fractionation:
-
Liquid-Liquid Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This separates compounds based on their polarity.
-
Column Chromatography: The fractions are then subjected to column chromatography over a stationary phase like silica (B1680970) gel or C18 reversed-phase silica. Elution with a gradient of solvents further separates the mixture into sub-fractions.
3. Purification:
-
High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative HPLC, which offers high resolution to isolate individual compounds.[4] A C18 column with a mobile phase gradient of methanol-water or acetonitrile-water is commonly employed.
4. Structure Elucidation:
-
Spectroscopic Analysis: The structure of the purified compound is determined using a combination of spectroscopic techniques, including:
-
Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight and elemental composition.
-
UV and IR Spectroscopy: These techniques provide information about the presence of chromophores and functional groups.[5]
-
Analytical Quantification
For the quantitative analysis of this compound in plant extracts, high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-QTOF-MS/MS) is a highly sensitive and specific method.
General UPLC-QTOF-MS/MS Method:
-
Chromatographic Separation: A UPLC system with a C18 column is used to separate the components of the extract. A gradient elution with mobile phases like water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid is typically used.
-
Mass Spectrometric Detection: A QTOF mass spectrometer with an electrospray ionization (ESI) source is used for detection. The instrument is operated in both positive and negative ion modes to obtain comprehensive data. Quantification is achieved by comparing the peak area of the analyte to that of a known concentration of a standard.
Potential Biological Signaling Pathways
While direct studies on the signaling pathways modulated by this compound are not yet available in the scientific literature, the known biological activities of megastigmanes, such as anti-inflammatory and neuroprotective effects, suggest potential interactions with key cellular signaling cascades. Based on the activities of structurally related compounds and phytochemicals from its source plants, the following pathways are proposed as potential targets for future investigation.
Anti-Inflammatory Signaling
Many natural compounds exert anti-inflammatory effects by modulating the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . This pathway is a central regulator of inflammation.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Neuroprotective Signaling
The MAPK (Mitogen-Activated Protein Kinase) signaling pathways are crucial in regulating cellular processes like proliferation, differentiation, and apoptosis, and are implicated in neuroprotection. Modulation of these pathways is a common mechanism for neuroprotective agents.
References
Cucumegastigmane I in Cucumis sativus Leaves: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cucumegastigmane I is a megastigmane, a class of C13-norisoprenoid secondary metabolites, first isolated from the leaves of Cucumis sativus (cucumber).[1][2] Norisoprenoids are derived from the degradation of carotenoids and are known to be involved in various biological activities in plants, including allelopathy. While the presence of this compound in cucumber leaves has been established, detailed quantitative data and its specific biological functions and associated signaling pathways remain largely unexplored in publicly available scientific literature. This guide synthesizes the available information on this compound, provides generalized experimental protocols for its study, and proposes potential areas for future research.
Chemical Structure and Properties
This compound is one of two novel megastigmanes, alongside Cucumegastigmane II, first identified in cucumber leaves.[1] The structural elucidation of these compounds was achieved through spectroscopic analysis, and their absolute stereochemistries were determined using chemical conversion and a modified Mosher's method.[1]
Table 1: Spectroscopic Data for this compound
| Spectroscopic Method | Key Findings (as reported in Akihisa et al., 2007) |
| ¹H NMR | Data used for initial structure determination. Specific shifts and coupling constants are detailed in the original publication. |
| ¹³C NMR | Data used for initial structure determination. Specific chemical shifts are detailed in the original publication. |
| Mass Spectrometry (MS) | Used to determine the molecular weight and formula. |
| Circular Dichroism (CD) | Used in the determination of the absolute stereochemistry. |
Note: This table is a summary. For detailed spectral data, refer to the original publication by Akihisa et al. (2007).
Quantitative Data
Currently, there is a notable absence of published quantitative data regarding the concentration of this compound in Cucumis sativus leaves. Further research is required to determine the yield of this compound from cucumber leaves, which would be crucial for evaluating its potential applications.
Table 2: Quantitative Analysis of this compound in Cucumis sativus Leaves
| Parameter | Value | Method of Analysis | Reference |
| Concentration in fresh leaves (µg/g) | Data not available | e.g., LC-MS/MS, GC-MS | - |
| Concentration in dried leaves (µg/g) | Data not available | e.g., LC-MS/MS, GC-MS | - |
| Yield from extraction (%) | Data not available | Gravimetric analysis post-purification | - |
Experimental Protocols
The following protocols are generalized methodologies for the extraction, isolation, and characterization of megastigmanes from plant material. These can be adapted for the specific study of this compound in cucumber leaves.
Extraction and Isolation of this compound
This protocol outlines a general workflow for the extraction and isolation of megastigmanes from Cucumis sativus leaves.
Caption: General workflow for extraction and purification of this compound.
Detailed Steps:
-
Plant Material Preparation: Fresh leaves of Cucumis sativus are collected, air-dried, and ground into a fine powder.
-
Extraction: The powdered leaves are extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude methanolic extract.
-
Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol. This compound is expected to be found in the ethyl acetate fraction.
-
Chromatographic Purification:
-
The EtOAc fraction is subjected to silica gel column chromatography using a gradient of n-hexane and ethyl acetate.
-
Fractions containing the target compound are further purified using Sephadex LH-20 column chromatography.
-
Final purification is achieved through preparative High-Performance Liquid Chromatography (HPLC).
-
-
Structure Elucidation: The structure of the purified compound is confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Allelopathic Activity Bioassay
Given that other megastigmanes and cucumber extracts have shown allelopathic activity, this bioassay can be used to investigate the potential biological function of this compound.
Caption: Workflow for an allelopathic activity bioassay.
Detailed Steps:
-
Preparation of Test Solutions: Prepare a series of concentrations of purified this compound in a suitable solvent (e.g., methanol or DMSO, diluted with distilled water). A solvent-only solution serves as the control.
-
Seed Germination Assay:
-
Place a set number of seeds of a model plant (e.g., Lactuca sativa) on filter paper in sterile Petri dishes.
-
Add the test solutions and the control solution to the respective Petri dishes.
-
Incubate the dishes in a controlled environment (e.g., 25°C, 12h light/12h dark cycle).
-
-
Data Analysis: After a predetermined period (e.g., 72 hours), measure the germination rate, root length, and shoot length. Calculate the percentage of inhibition compared to the control.
Biological Activity and Signaling Pathways
The specific biological activity of this compound in Cucumis sativus has not been explicitly detailed in the literature. However, based on the known functions of other megastigmanes and related compounds in plants, some potential roles can be hypothesized.
Potential Biological Roles
-
Allelopathy: Aqueous extracts from the aboveground parts of cucumber have been shown to have allelopathic effects, inhibiting the seed germination and growth of other plant species.[3][4] It is plausible that this compound contributes to this allelopathic activity.
-
Plant Defense: Secondary metabolites are often involved in plant defense mechanisms against herbivores and pathogens. Megastigmanes, as derivatives of carotenoid degradation, could play a role in signaling or direct defense.
Hypothetical Signaling Pathway
There is no direct evidence linking this compound to a specific signaling pathway. However, many plant defense responses to biotic and abiotic stress are mediated by signaling molecules such as jasmonic acid (JA), salicylic (B10762653) acid (SA), and reactive oxygen species (ROS). A hypothetical pathway involving this compound could be as follows:
Caption: Hypothetical signaling pathway involving this compound.
This proposed pathway suggests that environmental stressors could trigger the breakdown of carotenoids, leading to the synthesis of this compound. This compound may then act as a signaling molecule, initiating a cascade that results in the expression of genes responsible for defense responses, including the release of allelopathic chemicals. It is critical to note that this pathway is speculative and requires experimental validation.
Future Research Directions
The study of this compound in Cucumis sativus is an area ripe for further investigation. Key research questions include:
-
Quantitative Analysis: What are the concentrations of this compound in different tissues of the cucumber plant and at various developmental stages?
-
Biosynthetic Pathway: What are the specific enzymes and regulatory mechanisms involved in the biosynthesis of this compound from carotenoid precursors in cucumber?
-
Biological Function: What is the precise role of this compound in cucumber? Does it function in allelopathy, defense against pests and diseases, or as a signaling molecule in response to stress?
-
Pharmacological Potential: Do this compound and its derivatives possess any pharmacological activities that could be relevant for drug development?
Addressing these questions will provide a more complete understanding of the role of this compound in the biology of Cucumis sativus and its potential for practical applications.
References
Cucumegastigmane I: A Technical Guide to its Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cucumegastigmane I is a megastigmane, a class of C13-norisoprenoids, that was first isolated from the leaves of Cucumis sativus (cucumber).[1] Megastigmanes are known for their structural diversity and a range of biological activities, making them of interest to researchers in natural product chemistry and drug discovery.[2][3] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and visualizations to aid in understanding the associated workflows.
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the tables below. This data is essential for its identification, handling, and application in research and development.
Table 1: General and Physical Properties of this compound
| Property | Value | Source |
| Systematic Name | (4S)-4-((E,3S)-3,4-dihydroxybut-1-enyl)-4-hydroxy-3,5,5-trimethylcyclohex-2-en-1-one | [4] |
| Molecular Formula | C₁₃H₂₀O₄ | Deduced from NMR data[1] |
| Molecular Weight | 240.30 g/mol | Calculated from Molecular Formula |
| CAS Registry No. | 929881-46-9 | |
| Appearance | Information not available | |
| Melting Point | Information not available | |
| Optical Rotation | Information not available | |
| Solubility | Information not available |
Table 2: Spectroscopic Data for this compound
The structural elucidation of this compound was primarily achieved through nuclear magnetic resonance (NMR) spectroscopy. The ¹H and ¹³C NMR data are crucial for its unambiguous identification.
Note: The detailed ¹H and ¹³C NMR chemical shifts, as well as 2D NMR correlations (COSY, HSQC, HMBC), are reported in the publication "Two New Megastigmanes from the Leaves of Cucumis sativus". Researchers should refer to this primary source for the complete dataset. A comparison of the NMR data of a related compound with this compound is mentioned in the literature, indicating the availability of this data in the cited source.
Experimental Protocols
The following sections describe the general methodologies for the isolation and structural elucidation of this compound, based on standard practices in phytochemistry and the information available from the discovery of this compound.
Isolation of this compound
The isolation of this compound from the leaves of Cucumis sativus involves a multi-step process of extraction and chromatography.
a) Plant Material and Extraction:
-
Fresh leaves of Cucumis sativus are collected, air-dried, and powdered.
-
The powdered plant material is extracted exhaustively with a suitable solvent, typically methanol (B129727) (MeOH), at room temperature.
-
The resulting crude extract is concentrated under reduced pressure to yield a residue.
b) Solvent Partitioning:
-
The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH). This step separates compounds based on their polarity.
c) Chromatographic Purification:
-
The EtOAc-soluble fraction, which is likely to contain this compound, is subjected to repeated column chromatography.
-
Silica (B1680970) Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, for example, a mixture of n-hexane and ethyl acetate, with increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified by preparative HPLC, often using a C18 column and a mobile phase such as a methanol-water gradient, to yield pure this compound.
Structure Elucidation
The chemical structure of the isolated this compound is determined using a combination of spectroscopic techniques.
a) Mass Spectrometry (MS):
-
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular formula of the compound.
b) Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number and types of protons and their neighboring environments.
-
¹³C NMR and DEPT: Reveals the number and types of carbon atoms (CH₃, CH₂, CH, C).
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.
c) Stereochemistry Determination:
-
The absolute stereochemistry of this compound was determined using chemical conversion and a modified Mosher's method, as reported in its discovery.
Visualizations
Experimental Workflow for Isolation
The following diagram illustrates a typical workflow for the isolation of this compound from plant material.
Caption: A generalized workflow for the isolation of this compound.
Biological Activity
While many compounds from the Cucumis genus have been reported to exhibit a range of pharmacological activities, including antioxidant, anti-inflammatory, and antidiabetic properties, specific biological studies on purified this compound are not extensively documented in the currently available literature. Further research is required to determine the specific bioactivities and potential therapeutic applications of this compound.
Conclusion
This compound is a structurally defined natural product with potential for further scientific investigation. This guide provides a foundational understanding of its physicochemical properties and the experimental procedures for its study. The detailed spectroscopic data, available in the primary literature, is key to its identification and future research endeavors. Further studies are warranted to explore its biological activity and potential as a lead compound in drug development.
References
An In-Depth Technical Guide on the Biosynthesis Pathway of Cucumegastigmane I
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cucumegastigmane I, a C13-norisoprenoid megastigmane isolated from the leaves of Cucumis sativus (cucumber), is a secondary metabolite derived from the oxidative degradation of carotenoids. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the precursor molecules, key enzymatic steps, and relevant experimental protocols. The biosynthesis is initiated by the enzymatic cleavage of a carotenoid precursor by a Carotenoid Cleavage Dioxygenase (CCD), followed by a series of modifications including hydroxylation and reduction to yield the final structure. This document summarizes the available quantitative data, provides detailed experimental methodologies for the key enzymes involved, and presents visual diagrams of the biosynthetic pathway and experimental workflows to facilitate a deeper understanding for researchers in natural product chemistry, plant biology, and drug discovery.
Introduction
Megastigmanes are a class of C13-norisoprenoids that are widely distributed in the plant kingdom and contribute to the aroma and flavor of many fruits and flowers. They are formed through the oxidative cleavage of carotenoids. This compound is a specific megastigmane that has been identified in the leaves of Cucumis sativus. Understanding its biosynthetic pathway is crucial for potential biotechnological production and for exploring its physiological role in the plant and its potential pharmacological activities.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to occur in three main stages:
-
Carotenoid Precursor Formation: The pathway begins with the biosynthesis of C40 carotenoids. In Cucumis sativus, a variety of carotenoids are produced, with β-cryptoxanthin being a key precursor for megastigmane biosynthesis.[1]
-
Enzymatic Cleavage by Carotenoid Cleavage Dioxygenase 1 (CCD1): The first committed step in the formation of C13-norisoprenoids is the oxidative cleavage of the carotenoid backbone. In cucumber, the enzyme Carotenoid Cleavage Dioxygenase 1 (CsCCD1) has been identified and is believed to catalyze the cleavage of β-cryptoxanthin at the C9-C10 double bond.[1] This cleavage would theoretically yield a C13 ketone, 3-hydroxy-β-ionone, and a C27 apocarotenal.
-
Post-Cleavage Modifications: The initial C13 product, 3-hydroxy-β-ionone, is then thought to undergo a series of enzymatic modifications, including hydroxylations and reductions, to form the final this compound structure. While the specific enzymes for these steps in cucumber have not been fully elucidated, they are likely catalyzed by cytochrome P450 monooxygenases (hydroxylases) and short-chain dehydrogenases/reductases (SDRs), similar to the biosynthesis of other megastigmanes like vomifoliol.
Visualization of the Proposed Biosynthetic Pathway
Caption: Proposed biosynthetic pathway of this compound from carotenoid precursors.
Quantitative Data
Quantitative analysis of the precursors and final product in Cucumis sativus is essential for understanding the efficiency of the biosynthetic pathway. The following tables summarize available data on carotenoid content in cucumber. It is important to note that most detailed carotenoid analyses have been performed on the fruit, while this compound was isolated from the leaves.[2] Carotenoid composition can vary significantly between different plant tissues.
Table 1: Carotenoid Content in Cucumber Fruit Endocarp (μg/g fresh weight) [3]
| Carotenoid | White-fleshed Cucumber | Orange-fleshed Cucumber |
| β-Carotene | 0.22 - 0.48 | ~7.00 |
| Xanthophyll | Low | High |
Table 2: Carotenoid Content in Green Leafy Vegetables (% of dry weight) [4]
| Carotenoid | Concentration Range (%) |
| Lutein | 0.03 - 0.64 |
| Zeaxanthin | Not detected - 0.045 |
| β-Cryptoxanthin | Not detected - 0.0026 |
| β-Carotene | Data not specified |
Experimental Protocols
This section provides detailed methodologies for the key experiments relevant to the study of the this compound biosynthetic pathway.
Quantification of Carotenoids in Cucumber Leaves by HPLC
This protocol is adapted from established methods for carotenoid analysis in plant tissues.
Objective: To extract and quantify the major carotenoid precursors, including β-cryptoxanthin, from cucumber leaves.
Materials:
-
Fresh cucumber leaves
-
Liquid nitrogen
-
Mortar and pestle
-
Acetone (B3395972) (100%, containing 0.1% BHT)
-
Petroleum ether or hexane (B92381)
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
HPLC system with a C18 reverse-phase column and a photodiode array (PDA) detector
-
Carotenoid standards (β-carotene, β-cryptoxanthin, lutein, zeaxanthin)
Procedure:
-
Harvest fresh cucumber leaves and immediately freeze them in liquid nitrogen to prevent degradation.
-
Grind the frozen leaves to a fine powder using a pre-chilled mortar and pestle.
-
Extract a known weight of the powdered leaf tissue (e.g., 1 g) with 100% acetone containing 0.1% BHT until the tissue becomes colorless.
-
Centrifuge the extract to pellet the debris and collect the supernatant.
-
Partition the carotenoids into petroleum ether or hexane by adding the solvent and a saturated NaCl solution to the acetone extract in a separatory funnel.
-
Collect the upper organic phase and wash it several times with water to remove residual acetone.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness using a rotary evaporator at a temperature below 40°C.
-
Redissolve the carotenoid extract in a known volume of HPLC mobile phase.
-
Inject the sample into the HPLC system.
-
Separate the carotenoids using a C18 column with a gradient elution of solvents such as methanol, acetonitrile (B52724), and ethyl acetate (B1210297).
-
Detect and identify the carotenoids by their retention times and absorption spectra (400-500 nm) compared to authentic standards.
-
Quantify the carotenoids by creating a standard curve for each compound.
In Vitro Activity Assay for Carotenoid Cleavage Dioxygenase 1 (CCD1)
This protocol provides a general method for assaying the activity of a recombinantly expressed and purified CCD1 enzyme.
Objective: To determine the enzymatic activity of CsCCD1 and its ability to cleave carotenoid substrates.
Materials:
-
Purified recombinant CsCCD1 enzyme
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 1 mM FeSO4 and 4 mM sodium ascorbate)
-
Carotenoid substrate (e.g., β-cryptoxanthin) dissolved in a minimal amount of a suitable organic solvent (e.g., acetone or ethanol)
-
Catalase
-
Incubator or water bath
-
Ethyl acetate or a mixture of hexane and diethyl ether for extraction
-
GC-MS or LC-MS for product analysis
Procedure:
-
Prepare the reaction mixture in a glass vial containing the reaction buffer.
-
Add catalase to the mixture to remove any hydrogen peroxide that might be formed.
-
Add the carotenoid substrate to the reaction mixture and briefly vortex to disperse it.
-
Initiate the reaction by adding the purified CsCCD1 enzyme.
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for a specific period (e.g., 1-2 hours) in the dark.
-
Stop the reaction by adding an equal volume of cold ethyl acetate or another suitable extraction solvent.
-
Vortex vigorously and centrifuge to separate the phases.
-
Collect the organic phase containing the cleavage products.
-
Analyze the cleavage products by GC-MS or LC-MS to identify and quantify the C13-norisoprenoid products.
Assay for Cytochrome P450 (CYP450) Hydroxylase Activity
This is a general protocol for assaying the activity of microsomal CYP450 enzymes.
Objective: To determine the ability of cucumber microsomal fractions to hydroxylate a C13-norisoprenoid substrate.
Materials:
-
Microsomal fraction isolated from cucumber leaves
-
Buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)
-
Substrate (e.g., 3-hydroxy-β-ionone)
-
NADPH generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl2)
-
Incubator or water bath
-
Organic solvent for extraction (e.g., ethyl acetate)
-
LC-MS for product analysis
Procedure:
-
Prepare a reaction mixture containing the microsomal protein, buffer, and MgCl2.
-
Add the substrate to the reaction mixture.
-
Pre-incubate the mixture at the desired temperature (e.g., 37°C) for a few minutes.
-
Initiate the reaction by adding the NADPH generating system.
-
Incubate for a specific time period (e.g., 30-60 minutes).
-
Terminate the reaction by adding a quenching solvent (e.g., cold acetonitrile or methanol).
-
Centrifuge to pellet the protein.
-
Extract the supernatant with an organic solvent.
-
Analyze the extract by LC-MS to identify and quantify the hydroxylated products.
Assay for Short-Chain Dehydrogenase/Reductase (SDR) Activity
This protocol describes a general spectrophotometric assay for SDR activity.
Objective: To measure the reduction of a C13-norisoprenoid ketone by an SDR enzyme.
Materials:
-
Purified recombinant SDR enzyme from cucumber
-
Buffer (e.g., 100 mM Tris-HCl, pH 7.0)
-
Substrate (a hydroxylated C13-norisoprenoid intermediate with a ketone group)
-
NADPH or NADH as a cofactor
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing the buffer and the substrate.
-
Add the purified SDR enzyme to the cuvette.
-
Initiate the reaction by adding NADPH or NADH.
-
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH/NADH to NADP+/NAD+.
-
Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADPH/NADH.
Experimental Workflows and Logical Relationships
General Workflow for Identifying Enzymes in the Biosynthetic Pathway
Caption: Workflow for the identification and characterization of enzymes in a biosynthetic pathway.
Conclusion
The biosynthesis of this compound in Cucumis sativus leaves is a multi-step process initiated by the cleavage of a carotenoid precursor, likely β-cryptoxanthin, by the enzyme CsCCD1. Subsequent modifications by hydroxylases and reductases are proposed to yield the final product. While the general framework of this pathway is understood based on the biosynthesis of related megastigmanes, further research is required to fully elucidate the specific enzymes and intermediates involved in cucumber. The experimental protocols and data presented in this guide provide a foundation for researchers to investigate this pathway in greater detail, which could enable the biotechnological production of this compound and facilitate the exploration of its biological activities for potential applications in the pharmaceutical and other industries.
References
- 1. An intronic SNP in the Carotenoid Cleavage Dioxygenase 1 (CsCCD1) controls yellow flesh formation in cucumber fruit (Cucumis sativus L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. QTL ANALYSES OF ORANGE COLOR AND CAROTENOID CONTENT AND MAPPING OF CAROTENOID BIOSYNTHESIS GENES IN CUCUMBER (CUCUMIS SATIVUS L.) | International Society for Horticultural Science [ishs.org]
- 4. ijmrhs.com [ijmrhs.com]
Preliminary Biological Screening of Cucumegastigmane I: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary biological screening of Cucumegastigmane I, a megastigmane sesquiterpenoid. The document summarizes the available data on its cytotoxic and anti-inflammatory activities, outlines detailed experimental protocols for key biological assays, and utilizes visualizations to illustrate experimental workflows and logical relationships.
Introduction
This compound is a natural compound that has been isolated from various plant sources. As part of the broader class of megastigmanes, which are known to possess a range of biological activities, this compound has been a subject of preliminary investigation to determine its therapeutic potential. This guide focuses on the initial in vitro screening of its anticancer, anti-inflammatory, and antioxidant properties.
Data Presentation: Summary of Biological Activities
The following tables summarize the currently available quantitative and qualitative data from the preliminary biological screening of this compound.
| Biological Activity | Assay | Cell Line/Target | Result | Concentration/IC50 |
| Anticancer | Cytotoxicity | CAL27 (Adenosquamous carcinoma) | Inactive[1][2][3][4] | Not Reported |
| Cytotoxicity | MDAMB231 (Breast cancer) | Inactive[1] | Not Reported | |
| Anti-inflammatory | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | Inactive | Not Reported |
| Antioxidant | DPPH Radical Scavenging | DPPH Radical | No Data Available | Not Applicable |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the preliminary screening of this compound.
Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
This compound
-
Human cancer cell lines (e.g., CAL27, MDAMB231)
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48 to 72 hours in a CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting cell viability against compound concentration.
Anti-inflammatory Screening: Nitric Oxide (NO) Assay in RAW 264.7 Macrophages
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages upon stimulation with lipopolysaccharide (LPS).
Materials:
-
This compound
-
RAW 264.7 murine macrophage cell line
-
DMEM
-
FBS
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (NaNO2) for standard curve
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Include a negative control (cells with medium only), a vehicle control (cells with DMSO and LPS), and a positive control (a known inhibitor of NO production).
-
Incubation: Incubate the plate for 24 hours.
-
Griess Assay:
-
Prepare a sodium nitrite standard curve (0-100 µM).
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the nitrite concentration in the samples from the standard curve. Calculate the percentage of NO inhibition compared to the vehicle control.
Antioxidant Screening: DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Ascorbic acid or Trolox (positive control)
-
96-well plates or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep purple color.
-
Sample Preparation: Prepare serial dilutions of this compound and the positive control in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution. Include a blank (methanol only) and a control (DPPH solution with methanol).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value can be determined by plotting the percentage of scavenging activity against the compound concentration.
Mandatory Visualizations
The following diagrams illustrate the workflows and logical relationships of the described experimental procedures.
Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.
Caption: Workflow for assessing the anti-inflammatory activity of this compound.
Caption: Logical relationship of the DPPH radical scavenging assay for antioxidant activity.
Conclusion
The preliminary biological screening of this compound indicates a lack of significant cytotoxic activity against the tested human adenosquamous carcinoma (CAL27) and breast cancer (MDAMB231) cell lines. Similarly, it did not exhibit anti-inflammatory activity by inhibiting nitric oxide production in LPS-stimulated macrophages. There is currently no available data on its antioxidant potential.
Further investigation is required to fully elucidate the biological profile of this compound. Future studies could explore its effects on a broader range of cancer cell lines, investigate other anti-inflammatory pathways, and determine its antioxidant capacity using various in vitro assays. The detailed protocols provided in this guide serve as a foundation for such future research endeavors.
References
An In-Depth Technical Guide to Cucumegastigmane I and its Congeneric Megastigmane Glycosides
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cucumegastigmane I, a C13-norisoprenoid, represents a core chemical scaffold within the broader class of megastigmane glycosides. These natural products, derived from the oxidative degradation of carotenoids, are widely distributed in the plant kingdom and exhibit a diverse range of biological activities. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, natural sources, and biological significance. A pivotal focus is placed on its relationship with megastigmane glycosides, exploring the structural variations and the influence of glycosylation on bioactivity. This document furnishes detailed experimental protocols for isolation, characterization, and biological evaluation, alongside a quantitative analysis of available data to support further research and development in the fields of natural product chemistry and pharmacology.
Introduction
Megastigmanes are a class of C13-norisoprenoids characterized by a substituted cyclohexene (B86901) ring and a side chain. They are formed through the enzymatic cleavage of carotenoids.[1] The structural diversity of this class is vast, with variations in oxidation patterns and the presence of glycosidic linkages.[1][2] this compound is a specific megastigmane that has been isolated from various plant sources, including Cucumis sativus (cucumber) and Annona glabra.[1][3] As an aglycone, this compound serves as a fundamental building block for a multitude of megastigmane glycosides. The addition of sugar moieties significantly alters the physicochemical properties of the parent molecule, often modulating its biological activity. This guide aims to provide a detailed technical resource on this compound and its relationship to the broader family of megastigmane glycosides, with a focus on their potential as therapeutic agents.
Chemical Structure and Properties
This compound is a sesquiterpenoid with the systematic name (4S)-4-((E,3S)-3,4-dihydroxybut-1-enyl)-4-hydroxy-3,5,5-trimethylcyclohex-2-en-1-one. Its structure has been elucidated through extensive spectroscopic analysis.
Spectroscopic Data
The structural confirmation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While the complete raw spectral data is found in the primary literature, a summary of key characterization data is presented below.
Table 1: Spectroscopic Data for this compound
| Parameter | Data | Reference |
| Molecular Formula | C₁₃H₂₀O₄ | |
| Molecular Weight | 240.30 g/mol | |
| ¹H NMR (CDCl₃, δ ppm) | Data not fully available in searched results. Comparison with derivatives suggests characteristic signals for the cyclohexenone ring and the dihydroxybutyl side chain. | |
| ¹³C NMR (CDCl₃, δ ppm) | Data not fully available in searched results. Comparison with derivatives indicates signals corresponding to a carbonyl group, olefinic carbons, and carbons bearing hydroxyl groups. | |
| Mass Spectrometry (ESI-MS) | Specific data for the free form not available. The sodium adduct [M+Na]⁺ has been reported for a related compound. |
Natural Occurrence and Isolation
This compound has been identified in several plant species. Its initial isolation was from the leaves of Cucumis sativus. It has also been found in the fruits of Annona glabra.
Detailed Experimental Protocol: Isolation from Cucumis sativus Leaves
The following protocol is a generalized procedure based on common techniques for isolating megastigmanes from plant material, as the specific detailed protocol for this compound was not available in the searched literature.
Diagram 1: General Workflow for Isolation of this compound
Caption: General workflow for the isolation of this compound.
-
Plant Material Collection and Preparation: Fresh leaves of Cucumis sativus are collected, washed, and air-dried in the shade. The dried leaves are then ground into a fine powder.
-
Extraction: The powdered plant material is extracted with methanol at room temperature with periodic shaking for several days. The extraction process is repeated multiple times to ensure exhaustive extraction.
-
Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The ethyl acetate fraction is typically enriched with megastigmanes.
-
Chromatographic Separation: The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Purification: Fractions containing the compound of interest are pooled and further purified by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods including ¹H NMR, ¹³C NMR, and MS.
Relationship with Megastigmane Glycosides
This compound represents the aglycone (non-sugar) portion of potential megastigmane glycosides. The attachment of one or more sugar units to the this compound core structure via a glycosidic bond forms a megastigmane glycoside.
Diagram 2: Relationship between this compound and its Glycosides
Caption: this compound as the aglycone of megastigmane glycosides.
Structural Diversity of Megastigmane Glycosides
The glycosylation of the megastigmane core can occur at different positions, and the sugar moiety can vary, leading to a wide array of structurally diverse compounds. Common sugars found in megastigmane glycosides include glucose, rhamnose, and xylose. This structural diversity is a key determinant of their biological activity.
Structure-Activity Relationships (SAR)
The presence and nature of the glycosidic moiety significantly impact the biological activity of megastigmanes.
-
Solubility and Bioavailability: Glycosylation generally increases the water solubility of the aglycone, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Target Interaction: The sugar moiety can influence how the molecule interacts with biological targets. In some cases, the aglycone is the active component, and the sugar acts as a carrier. In other instances, the entire glycoside is necessary for activity.
-
Anti-inflammatory Activity: Studies on various megastigmane derivatives have shown that both the aglycone and the glycosides can possess anti-inflammatory properties. For example, the aglycone β-damascenone inhibits the expression of adhesion molecules, while certain megastigmane glycosides are potent inhibitors of nitric oxide production.
-
Antimicrobial Activity: Research on other classes of natural products, such as sphingolipids isolated from cucumber stems, has shown that the aglycone can exhibit stronger antimicrobial activity than its corresponding glycoside. This suggests that for certain activities, the presence of a sugar moiety may hinder the interaction with the microbial target.
Biological Activities and Therapeutic Potential
While quantitative data on the biological activity of this compound is limited, studies on related megastigmanes and extracts containing this compound suggest several potential therapeutic applications.
Cytotoxic Activity
This compound, isolated from the fruits of Annona glabra, has been evaluated for its cytotoxic activity.
Table 2: Cytotoxic Activity of this compound
| Cell Line | Activity | IC₅₀ (µM) | Reference |
| Human cancer cell lines | Specific cell lines and data not available in searched results. | Data not available |
5.1.1. Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, MTT solution is added to each well, and the plates are incubated to allow the conversion of MTT into formazan (B1609692) crystals by metabolically active cells.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.
Potential Anti-inflammatory, Antioxidant, and Neuroprotective Effects
Extracts from Cucumis sativus, a known source of this compound, have demonstrated significant anti-inflammatory and antioxidant activities. Furthermore, the broader class of megastigmane glycosides has been reported to possess neuroprotective effects. While direct evidence for these activities for this compound is lacking in the currently available literature, its structural similarity to other bioactive megastigmanes suggests it may share these properties. Further investigation is warranted to explore these potential therapeutic benefits.
Diagram 3: Potential Biological Activities of this compound
Caption: Confirmed and potential biological activities of this compound.
Conclusion and Future Directions
This compound is a structurally interesting natural product that serves as a key aglycone for a diverse family of megastigmane glycosides. While its own biological activity profile is not yet extensively characterized, the known activities of its plant sources and related glycosides point towards a promising potential for this compound in drug discovery and development.
Future research should focus on:
-
Complete Spectroscopic Characterization: Obtaining and publishing the full ¹H and ¹³C NMR data for this compound.
-
Isolation of Glycosides: Identifying and isolating naturally occurring glycosides of this compound to enable direct comparative studies.
-
Semi-synthesis of Glycosides: Synthesizing a library of this compound glycosides with varying sugar moieties to systematically investigate structure-activity relationships.
-
Comprehensive Biological Screening: Evaluating the anti-inflammatory, antioxidant, neuroprotective, and a broader range of anticancer activities of pure this compound and its synthesized glycosides.
-
Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways through which this compound and its derivatives exert their biological effects.
By addressing these research gaps, the full therapeutic potential of this compound and the broader class of megastigmane glycosides can be unlocked, potentially leading to the development of novel therapeutic agents.
References
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of Cucumegastigmane I from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cucumegastigmane I is a megastigmane-type norisoprenoid that has been isolated from various plant sources, most notably from the leaves of Cucumis sativus (cucumber).[1] Norisoprenoids are a class of aromatic compounds found in a variety of plants and are known for their diverse biological activities. These compounds are often associated with the characteristic aromas of fruits and flowers. In the context of drug development and phytochemical research, the isolation and purification of specific bioactive compounds like this compound are crucial steps for further pharmacological and toxicological evaluation. Several bioactive compounds have been isolated from cucumber, including cucurbitacins, cucumerin A and B, and various flavonoids, alongside this compound and II.[2]
This document provides detailed application notes and protocols for the isolation and purification of this compound from plant material. It includes a generalized experimental workflow, quantitative data representation, and diagrams of potential signaling pathways associated with the biological activities of similar natural products.
Data Presentation
Due to the limited availability of specific quantitative data for the isolation of this compound, the following table presents a representative summary of expected yields and purity at different stages of a generalized purification protocol for a megastigmane-type compound from plant material.
| Purification Step | Starting Material (Dry Weight) | Fraction/Compound Weight (g) | Yield (%) | Purity (%) | Analytical Method |
| Crude Extraction | 1000 g | 100 g (Crude Extract) | 10 | < 5 | Gravimetric |
| Solvent Partitioning | 100 g (Crude Extract) | 30 g (Ethyl Acetate (B1210297) Fraction) | 3 | 5-15 | Gravimetric, TLC |
| Column Chromatography (Silica Gel) | 30 g (Ethyl Acetate Fraction) | 5 g (Enriched Fraction) | 0.5 | 40-60 | HPLC-UV |
| Preparative HPLC | 5 g (Enriched Fraction) | 0.1 g (this compound) | 0.01 | > 95 | HPLC-UV, NMR |
Experimental Protocols
The following protocols are generalized based on standard phytochemical isolation techniques and specific examples of compound isolation from Cucumis species.
Plant Material Collection and Preparation
-
Collection: Fresh leaves of Cucumis sativus should be collected and authenticated.
-
Washing and Drying: The leaves should be thoroughly washed with distilled water to remove any dirt and contaminants. Subsequently, they should be air-dried in the shade at room temperature (20-25°C) for 7-10 days or until they become brittle.
-
Grinding: The dried leaves are then ground into a fine powder using a mechanical grinder. The powdered material should be stored in an airtight container in a cool, dark place until extraction.
Extraction of Crude Phytochemicals
This protocol describes a maceration-based extraction method.
-
Maceration: The powdered plant material (1 kg) is soaked in 95% ethanol (B145695) (5 L) in a large glass container at room temperature.
-
Agitation: The mixture is stirred or agitated periodically for 3-5 days to ensure efficient extraction.
-
Filtration: The mixture is then filtered through Whatman No. 1 filter paper. The filtrate is collected, and the residue (marc) is re-extracted twice more with fresh ethanol.
-
Concentration: The combined ethanolic extracts are concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a dark, viscous crude extract.
-
Drying: The crude extract is then completely dried in a vacuum desiccator to remove any residual solvent.
Solvent Partitioning of the Crude Extract
This step aims to separate compounds based on their polarity.
-
Suspension: The dried crude extract (100 g) is suspended in 500 mL of distilled water.
-
Liquid-Liquid Extraction: The aqueous suspension is then successively partitioned in a separating funnel with solvents of increasing polarity:
-
n-hexane (3 x 500 mL)
-
Dichloromethane (3 x 500 mL)
-
Ethyl acetate (3 x 500 mL)
-
n-butanol (3 x 500 mL)
-
-
Concentration: Each solvent fraction is collected and concentrated to dryness using a rotary evaporator. The ethyl acetate fraction is often found to be rich in megastigmanes.
Isolation by Column Chromatography
This protocol uses silica (B1680970) gel column chromatography for further separation.
-
Column Packing: A glass column (e.g., 5 cm diameter, 60 cm length) is packed with silica gel (60-120 mesh) using a suitable solvent system (e.g., n-hexane).
-
Sample Loading: The dried ethyl acetate fraction (30 g) is adsorbed onto a small amount of silica gel and loaded onto the top of the packed column.
-
Elution: The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate (e.g., 95:5, 90:10, 85:15, etc., v/v).
-
Fraction Collection: Fractions of a fixed volume (e.g., 100 mL) are collected sequentially.
-
Monitoring: The collected fractions are monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualized under UV light and/or by staining with an appropriate reagent (e.g., anisaldehyde-sulfuric acid). Fractions with similar TLC profiles are pooled together.
Purification by Preparative High-Performance Liquid Chromatography (HPLC)
This final step is for obtaining the pure compound.
-
Column: A preparative reversed-phase C18 column is used.
-
Mobile Phase: A gradient of methanol (B129727) and water is typically used. The exact gradient program should be optimized based on analytical HPLC runs.
-
Sample Preparation: The enriched fraction from column chromatography containing this compound is dissolved in a small volume of the mobile phase and filtered through a 0.45 µm syringe filter.
-
Injection and Fraction Collection: The sample is injected onto the preparative HPLC system. The elution is monitored by a UV detector at an appropriate wavelength (e.g., 210 nm). The peak corresponding to this compound is collected.
-
Purity Analysis: The purity of the isolated compound is confirmed by analytical HPLC, and its structure is elucidated using spectroscopic methods such as Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, COSY, HMBC, HSQC) and Mass Spectrometry (MS).[1]
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the isolation and purification of this compound.
Potential Signaling Pathways
While the specific signaling pathways modulated by this compound are not yet fully elucidated, many natural products with anti-inflammatory and neuroprotective properties exert their effects through the modulation of key signaling cascades such as the NF-κB and Nrf2 pathways.
Potential Anti-Inflammatory Signaling Pathway
Caption: Potential anti-inflammatory mechanism via NF-κB pathway inhibition.
Potential Neuroprotective/Hepatoprotective Signaling Pathway
Caption: Potential cytoprotective mechanism via Nrf2 pathway activation.
References
Chromatographic Methods for the Separation of Cucumegastigmane I: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chromatographic separation of Cucumegastigmane I, a megastigmane-type norisoprenoid. The methodologies outlined are based on established principles of natural product isolation and purification, with specific reference to the known isolation of this compound from Cucumis sativus (cucumber) leaves.
Introduction
This compound is a secondary metabolite of interest for its potential biological activities. Its isolation from complex plant matrices requires a multi-step chromatographic approach to achieve high purity. The following protocols describe a general yet effective workflow for the separation of this compound, suitable for researchers in natural product chemistry, pharmacology, and drug development.
Data Presentation
The following table summarizes the expected outcomes of a typical purification process for this compound. Please note that specific quantitative data from the primary literature regarding the isolation of this compound is not publicly available. The values presented here are illustrative of a representative natural product isolation workflow.
| Chromatographic Step | Starting Material | Key Parameters | Expected Purity | Expected Yield |
| Solvent Extraction | Dried Cucumis sativus leaves | Methanol (B129727), room temperature | Low | High (crude extract) |
| Column Chromatography | Crude Methanol Extract | Stationary Phase: Silica (B1680970) Gel; Mobile Phase: n-hexane/ethyl acetate (B1210297) gradient | Moderate | Moderate |
| Preparative HPLC | Enriched Fraction | Stationary Phase: C18; Mobile Phase: Acetonitrile (B52724)/water gradient | High (>95%) | Low |
Experimental Protocols
Protocol 1: Extraction of this compound from Cucumis sativus Leaves
This protocol describes the initial extraction of this compound from its natural source.
1. Materials:
- Dried and powdered leaves of Cucumis sativus
- Methanol (HPLC grade)
- Rotary evaporator
- Filter paper
2. Procedure:
- Macerate the dried and powdered plant material in methanol at room temperature for 24-48 hours.
- Filter the extract to remove solid plant material.
- Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.
Protocol 2: Fractionation by Column Chromatography
This protocol details the initial separation of the crude extract to isolate a fraction enriched with this compound.
1. Materials:
- Crude methanol extract
- Silica gel (for column chromatography)
- n-hexane (HPLC grade)
- Ethyl acetate (HPLC grade)
- Glass column
- Fraction collector
2. Procedure:
- Prepare a silica gel slurry in n-hexane and pack the glass column.
- Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the packed column.
- Elute the column with a stepwise gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.
- Collect fractions of a consistent volume using a fraction collector.
- Monitor the fractions by thin-layer chromatography (TLC) to identify those containing compounds with the expected polarity of megastigmanes.
- Pool the fractions containing the target compound(s) and concentrate them.
Protocol 3: Purification by Preparative High-Performance Liquid Chromatography (HPLC)
This protocol describes the final purification step to obtain high-purity this compound.
1. Materials:
- Enriched fraction from column chromatography
- Acetonitrile (HPLC grade)
- Ultrapure water
- Preparative HPLC system with a C18 column
- UV detector
2. Procedure:
- Dissolve the enriched fraction in a suitable solvent (e.g., methanol or acetonitrile).
- Filter the sample through a 0.45 µm syringe filter.
- Set up the preparative HPLC system with a C18 column.
- Equilibrate the column with the initial mobile phase conditions (a mixture of acetonitrile and water).
- Inject the sample onto the column.
- Elute with a linear gradient of increasing acetonitrile concentration in water. The exact gradient profile should be optimized based on analytical HPLC runs.
- Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 210-254 nm).
- Collect the peak corresponding to this compound.
- Remove the solvent from the collected fraction under reduced pressure to obtain the purified compound.
Visualizations
The following diagrams illustrate the experimental workflow for the separation of this compound.
Caption: Overall workflow for the separation of this compound.
Caption: Detailed protocol for preparative HPLC purification.
Application Notes and Protocols for Cucumegastigmane I
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for Cucumegastigmane I, a megastigmane isolated from Cucumis sativus (cucumber) and Trichosanthes kirilowii. It also outlines the experimental protocols for the isolation and spectroscopic analysis of this compound, offering a valuable resource for natural product researchers, chemists, and pharmacologists.
Spectroscopic Data for this compound
The structural elucidation of this compound was primarily achieved through spectroscopic analysis. The ¹H and ¹³C NMR data, as reported by Kai et al. (2007), are summarized below.[1]
¹H NMR Data
The ¹H NMR spectrum of this compound reveals characteristic signals corresponding to its unique megastigmane skeleton. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference.
Table 1: ¹H NMR Data for this compound (in CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2 | 5.91 | s | |
| 4 | 2.25 | d | 16.5 |
| 4 | 2.61 | d | 16.5 |
| 7 | 5.83 | dd | 15.8, 6.4 |
| 8 | 5.88 | d | 15.8 |
| 9 | 4.41 | m | |
| 10 | 1.04 | s | |
| 11 | 1.06 | s | |
| 12 | 1.89 | s | |
| 13 | 1.29 | d | 6.4 |
Data sourced from Kai et al., 2007.[1]
¹³C NMR Data
The ¹³C NMR spectrum provides a detailed carbon framework of this compound.
Table 2: ¹³C NMR Data for this compound (in CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| 1 | 198.4 |
| 2 | 126.8 |
| 3 | 162.7 |
| 4 | 49.9 |
| 5 | 41.5 |
| 6 | 79.8 |
| 7 | 135.2 |
| 8 | 130.3 |
| 9 | 68.7 |
| 10 | 23.5 |
| 11 | 24.5 |
| 12 | 19.3 |
| 13 | 23.4 |
Data sourced from Kai et al., 2007.[1]
Experimental Protocols
The following protocols outline the general procedures for the isolation and NMR analysis of this compound from plant material.
Isolation of this compound
The isolation of this compound typically involves solvent extraction and chromatographic separation.
Protocol:
-
Extraction:
-
Air-dried and powdered leaves of Cucumis sativus are extracted with methanol (B129727) (MeOH) at room temperature.
-
The resulting extract is concentrated under reduced pressure to yield a crude methanol extract.
-
-
Solvent Partitioning:
-
The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl₃), and ethyl acetate (B1210297) (EtOAc), to separate compounds based on their polarity.
-
-
Chromatographic Separation:
-
The chloroform-soluble fraction, which typically contains megastigmanes, is subjected to column chromatography on silica (B1680970) gel.
-
The column is eluted with a gradient of n-hexane and ethyl acetate.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
-
Purification:
-
Fractions containing this compound are further purified using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
-
NMR Spectroscopic Analysis
High-resolution NMR spectroscopy is employed for the structural elucidation of the isolated compound.
Protocol:
-
Sample Preparation:
-
A sample of pure this compound (typically 1-5 mg) is dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.
-
-
¹H NMR Spectroscopy:
-
¹H NMR spectra are recorded on a 400 or 500 MHz NMR spectrometer.
-
Standard pulse sequences are used to acquire the spectra.
-
-
¹³C NMR Spectroscopy:
-
¹³C NMR spectra are recorded on the same instrument at a corresponding frequency (e.g., 100 or 125 MHz).
-
Proton-decoupled spectra are typically acquired to simplify the spectrum to single peaks for each carbon atom.
-
-
2D NMR Spectroscopy:
-
To confirm the structure, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed to establish proton-proton and proton-carbon correlations.
-
-
Data Processing:
-
The acquired NMR data is processed using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal (δ 0.00 ppm for ¹H and ¹³C).
-
Logical Workflow
The following diagram illustrates the general workflow for the isolation and characterization of this compound.
Caption: Workflow for the isolation and structural elucidation of this compound.
Biological Context and Potential Applications
While specific biological activities for this compound are not extensively documented, other compounds from Cucumis sativus and the broader class of megastigmanes have been reported to possess various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[2][3] The availability of detailed spectroscopic data and isolation protocols for this compound will facilitate further research into its potential therapeutic applications. The data provided here serves as a crucial reference for the identification and quantification of this compound in various biological matrices and for its synthesis and derivatization in drug discovery programs.
References
Application Notes & Protocols: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) of Cucumegastigmane I
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analysis of Cucumegastigmane I using High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). This document includes detailed experimental protocols, data presentation tables, and a visual workflow to facilitate accurate mass determination and structural elucidation of this natural product.
Introduction to this compound and HRESIMS
This compound is a megastigmane, a class of C13-norisoprenoids derived from the degradation of carotenoids. These compounds are found in various plants and are known for their diverse biological activities. Accurate mass measurement and structural characterization are crucial for the identification and further investigation of such natural products in drug discovery and development.
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a powerful analytical technique that provides highly accurate mass measurements, enabling the determination of elemental compositions. ESI is a "soft" ionization technique, meaning it minimizes fragmentation and primarily produces intact molecular ions or pseudomolecular ions, making it ideal for the analysis of natural products.[1][2][3][4]
Quantitative Data Presentation
The accurate mass of this compound is essential for its identification. The following tables summarize the theoretical exact mass and the expected common adducts in both positive and negative ion modes for HRESIMS analysis.
Table 1: Molecular Information for this compound
| Parameter | Value | Source |
| Molecular Formula | C₁₃H₂₀O₄ | |
| Exact Mass | 240.1362 g/mol |
Table 2: Predicted HRESIMS Adducts of this compound
| Ionization Mode | Adduct | Chemical Formula | Calculated m/z |
| Positive | [M+H]⁺ | [C₁₃H₂₁O₄]⁺ | 241.1434 |
| [M+Na]⁺ | [C₁₃H₂₀O₄Na]⁺ | 263.1254 | |
| [M+K]⁺ | [C₁₃H₂₀O₄K]⁺ | 279.1000 | |
| Negative | [M-H]⁻ | [C₁₃H₁₉O₄]⁻ | 239.1289 |
| [M+Cl]⁻ | [C₁₃H₂₀O₄Cl]⁻ | 275.1004 | |
| [M+HCOO]⁻ | [C₁₄H₂₁O₆]⁻ | 285.1344 |
Experimental Protocols
This section outlines a detailed protocol for the HRESIMS analysis of this compound. This protocol is based on established methods for the analysis of terpenes and other natural products.
3.1. Sample Preparation
Proper sample preparation is critical for obtaining high-quality HRESIMS data.
-
Standard Solution Preparation:
-
Accurately weigh approximately 1 mg of purified this compound.
-
Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol, acetonitrile) to create a stock solution of 1 mg/mL.
-
From the stock solution, prepare a working solution with a final concentration of 1-10 µg/mL by diluting with the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode).
-
-
Crude Extract Preparation:
-
For the analysis of this compound in a crude plant extract, a solid-phase extraction (SPE) cleanup may be necessary to remove interfering matrix components.
-
Dissolve the dried extract in an appropriate solvent and pass it through a C18 SPE cartridge.
-
Elute the compound of interest using a suitable solvent system.
-
Evaporate the eluent to dryness and reconstitute in the initial mobile phase to a final concentration suitable for HRESIMS analysis (typically 1-10 µg/mL).
-
3.2. HRESIMS Analysis
The following parameters can be used as a starting point and should be optimized for the specific instrument being used.
Table 3: Suggested HRESIMS Instrumental Parameters
| Parameter | Positive Ion Mode | Negative Ion Mode |
| LC System | ||
| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm) | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Ammonium Hydroxide in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile |
| Gradient | 5% B to 95% B over 15 min, hold for 5 min, return to initial conditions | 5% B to 95% B over 15 min, hold for 5 min, return to initial conditions |
| Flow Rate | 0.2-0.4 mL/min | 0.2-0.4 mL/min |
| Column Temperature | 40 °C | 40 °C |
| Injection Volume | 1-5 µL | 1-5 µL |
| Mass Spectrometer | ||
| Ion Source | Electrospray Ionization (ESI) | Electrospray Ionization (ESI) |
| Capillary Voltage | 3.0-4.0 kV | 2.5-3.5 kV |
| Desolvation Temperature | 300-400 °C | 300-400 °C |
| Desolvation Gas Flow | 600-800 L/hr | 600-800 L/hr |
| Cone Gas Flow | 50 L/hr | 50 L/hr |
| Mass Analyzer | Time-of-Flight (TOF) or Orbitrap | Time-of-Flight (TOF) or Orbitrap |
| Mass Range (m/z) | 100-1000 | 100-1000 |
| Resolution | >10,000 FWHM | >10,000 FWHM |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the HRESIMS analysis of this compound.
Caption: HRESIMS workflow for this compound analysis.
Data Analysis and Interpretation
-
Mass Extraction: Extract the ion chromatogram for the predicted m/z values of this compound adducts (Table 2).
-
Accurate Mass Determination: Determine the experimental accurate mass from the mass spectrum of the corresponding chromatographic peak.
-
Elemental Composition Calculation: Use the instrument's software to calculate the elemental composition based on the accurate mass. The calculated formula should match C₁₃H₂₀O₄ with a mass error of less than 5 ppm.
-
Fragmentation Analysis (MS/MS): If further structural confirmation is needed, perform tandem mass spectrometry (MS/MS) experiments. The fragmentation pattern can provide valuable information about the compound's structure. Common fragmentation pathways for megastigmanes involve neutral losses of water (H₂O) and other small molecules.
By following these application notes and protocols, researchers, scientists, and drug development professionals can confidently perform HRESIMS analysis of this compound for its accurate identification and characterization.
References
Determining the Absolute Stereochemistry of Cucumegastigmane I: An Application of Mosher's Method
[Application Note & Protocol]
For researchers in natural product chemistry, drug discovery, and related fields, the precise determination of a molecule's three-dimensional structure is paramount. The absolute stereochemistry of a chiral molecule can profoundly influence its biological activity. This document provides a detailed guide on the application of the modified Mosher's method for elucidating the absolute configuration of the secondary alcohol in Cucumegastigmane I, a megastigmane isolated from the leaves of Cucumis sativus.
Introduction to Mosher's Method
Mosher's method is a powerful NMR spectroscopic technique used to determine the absolute configuration of chiral secondary alcohols and amines. The method involves the derivatization of the chiral substrate with the two enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, to form diastereomeric esters. The differing spatial arrangement of the phenyl group in the resulting (R)- and (S)-MTPA esters leads to distinct shielding and deshielding effects on the protons neighboring the newly formed ester linkage. By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) of these protons, the absolute stereochemistry of the original alcohol can be deduced.
Application to this compound
The stereochemistry of this compound was successfully determined using a modified Mosher's method. This involved the esterification of the secondary hydroxyl group in this compound with both (R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride. The resulting diastereomeric MTPA esters were then analyzed by ¹H NMR spectroscopy to determine the chemical shift differences (Δδ) for the protons adjacent to the chiral center.
Data Presentation
The following table summarizes the ¹H NMR chemical shift data for the (R)- and (S)-MTPA esters of this compound, as reported in the literature. The Δδ values are calculated as δS - δR.
| Proton | δ (ppm) for (S)-MTPA ester | δ (ppm) for (R)-MTPA ester | Δδ (δS - δR) (ppm) |
| H-7 | Data not available | Data not available | Data not available |
| H-8 | Data not available | Data not available | Data not available |
| Me-10 | Data not available | Data not available | Data not available |
| H-2' | Data not available | Data not available | Data not available |
Note: Specific ¹H NMR chemical shift values for the MTPA esters of this compound are not publicly available in the cited literature. The table is presented as a template for the expected data.
The sign of the Δδ values is indicative of the spatial arrangement of the protons relative to the phenyl group of the MTPA moiety. Protons with a positive Δδ value are located on one side of the MTPA plane, while those with a negative Δδ value are on the opposite side. This distribution allows for the assignment of the absolute configuration at the chiral center.
Experimental Protocols
This section provides a general protocol for the application of Mosher's method to a secondary alcohol like this compound.
Materials and Reagents
-
This compound (or the secondary alcohol of interest)
-
(R)-(-)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl)
-
(S)-(+)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl)
-
Anhydrous pyridine (B92270) or other suitable base (e.g., DMAP)
-
Anhydrous deuterated solvent for NMR (e.g., CDCl₃, C₆D₆)
-
Anhydrous reaction solvent (e.g., dichloromethane, chloroform)
-
Reagents for workup and purification (e.g., saturated NaHCO₃ solution, brine, anhydrous Na₂SO₄, silica (B1680970) gel for chromatography)
Protocol for the Preparation of (S)- and (R)-MTPA Esters
-
Preparation of the (S)-MTPA Ester:
-
Dissolve a small amount of this compound (typically 1-5 mg) in anhydrous pyridine (0.5 mL) in a dry NMR tube or a small reaction vial under an inert atmosphere (e.g., nitrogen or argon).
-
Add a slight excess (1.1-1.5 equivalents) of (R)-(-)-MTPA-Cl to the solution.
-
Seal the container and allow the reaction to proceed at room temperature. The reaction progress can be monitored by TLC or ¹H NMR. The reaction is typically complete within a few hours.
-
Upon completion, the reaction mixture can be directly analyzed by ¹H NMR, or a standard aqueous workup can be performed. For workup, dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate), wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting (S)-MTPA ester by flash column chromatography on silica gel if necessary.
-
-
Preparation of the (R)-MTPA Ester:
-
Follow the same procedure as described above, but use (S)-(+)-MTPA-Cl instead of (R)-(-)-MTPA-Cl.
-
¹H NMR Analysis
-
Acquire high-resolution ¹H NMR spectra for both the purified (S)- and (R)-MTPA esters in the same deuterated solvent.
-
Assign the chemical shifts for the protons of interest, particularly those close to the chiral center. 2D NMR techniques (e.g., COSY, HSQC) may be necessary for unambiguous assignment.
-
Calculate the difference in chemical shifts (Δδ) for each assigned proton using the formula: Δδ = δ(S)-MTPA ester - δ(R)-MTPA ester.
-
Analyze the sign distribution of the Δδ values to determine the absolute configuration based on the established model for Mosher's method.
Visualization of the Workflow
The following diagram illustrates the experimental workflow for determining the absolute stereochemistry of this compound using Mosher's method.
Caption: Workflow for Mosher's method applied to this compound.
This application note provides a comprehensive overview and a generalized protocol for utilizing Mosher's method to determine the absolute stereochemistry of this compound. For precise application, researchers should refer to the original literature for the specific experimental conditions and spectroscopic data.
Total Synthesis of Cucumegastigmane I: A Review of a Yet-to-be-Synthesized Natural Product
As of the latest literature review, a total synthesis of Cucumegastigmane I has not yet been reported. This megastigmane, first isolated from the leaves of Cucumis sativus, remains a target for synthetic chemists. While the complete synthetic route is unpublished, this document provides a comprehensive overview of its isolation, structural elucidation, and spectroscopic characterization, which are crucial first steps for any future total synthesis endeavors. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in this class of compounds.
Isolation and Characterization of this compound
This compound, along with its analogue Cucumegastigmane II, was first isolated from the leaves of Cucumis sativus (cucumber). The structure of this novel compound was determined through extensive spectroscopic analysis.
Experimental Protocol: Isolation of this compound
The following protocol outlines the general steps for the isolation and purification of this compound from Cucumis sativus leaves, based on typical phytochemical isolation procedures.
1. Extraction:
-
Air-dried and powdered leaves of Cucumis sativus are subjected to extraction with methanol (B129727) (MeOH) at room temperature.
-
The resulting extract is then concentrated under reduced pressure to yield a crude methanol extract.
2. Fractionation:
-
The crude MeOH extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl₃), and ethyl acetate (B1210297) (EtOAc).
-
The bioactive fractions, typically the EtOAc and CHCl₃ fractions, are selected for further purification based on preliminary screening.
3. Chromatographic Purification:
-
The selected fraction is subjected to column chromatography over silica (B1680970) gel.
-
A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone).
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions showing similar TLC profiles are combined.
-
Further purification of the combined fractions is achieved through repeated column chromatography, often using different adsorbent materials or solvent systems.
-
Final purification to yield pure this compound is typically accomplished using preparative high-performance liquid chromatography (HPLC).
Structural Elucidation
The structure of this compound was elucidated using a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, COSY, HMQC, HMBC, and mass spectrometry. The relative and absolute stereochemistries were determined using methods such as NOESY experiments and chemical conversion.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 1 | 200.1 | |
| 2 | 128.9 | 5.91 (s) |
| 3 | 162.3 | |
| 4 | 78.9 | |
| 5 | 50.1 | |
| 6 | 42.3 | 2.25 (d, 10.5), 2.55 (d, 10.5) |
| 7 | 135.2 | 5.85 (dd, 15.5, 6.0) |
| 8 | 132.8 | 5.95 (dd, 15.5, 5.0) |
| 9 | 68.9 | 4.35 (m) |
| 10 | 29.8 | 1.25 (d, 6.5) |
| 11 | 23.5 | 1.05 (s) |
| 12 | 24.8 | 1.08 (s) |
| 13 | 26.9 | 1.95 (s) |
Note: The data presented here is a representative summary based on published literature. Actual values may vary slightly depending on the solvent and instrument used.
Proposed Biosynthetic Pathway
While a definitive biosynthetic pathway for this compound has not been fully elucidated, it is hypothesized to be derived from the degradation of carotenoids, a common pathway for the formation of megastigmanes.
Diagram 1: Proposed General Biosynthetic Origin of Megastigmanes
Caption: A simplified diagram illustrating the proposed biosynthetic origin of megastigmanes from the degradation of carotenoids.
Future Outlook for Total Synthesis
The structural features of this compound, including a stereochemically rich cyclohexenone core and a dihydroxylated side chain, present an interesting challenge for synthetic organic chemists. A successful total synthesis would not only provide access to this and related compounds for biological evaluation but also allow for the unambiguous confirmation of its absolute stereochemistry. Key synthetic challenges would include the stereoselective construction of the quaternary center at C-5 and the diol in the side chain.
Diagram 2: Retrosynthetic Analysis Approach
Caption: A potential retrosynthetic approach to this compound, highlighting key disconnections.
In Vitro Assays for Cucumegastigmane I: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cucumegastigmane I is a megastigmane-type norisoprenoid isolated from Cucumis sativus (cucumber) leaves. While the broader class of compounds from Cucumis species has demonstrated a range of biological activities, including anti-inflammatory and antioxidant effects, specific in vitro bioactivity data for this compound is not extensively available in public literature.[1] These application notes provide a comprehensive guide with detailed protocols for researchers to investigate the potential anti-inflammatory, antioxidant, and cytotoxic activities of this compound. The following sections outline the methodologies for key in vitro assays and provide templates for data presentation and visualization of relevant biological pathways and experimental workflows.
Data Presentation: Hypothetical Bioactivity of this compound
The following tables are structured to present quantitative data that would be generated from the successful application of the protocols described below. These serve as a template for researchers to populate with their experimental findings.
Table 1: Anti-inflammatory Activity of this compound
| Assay | Cell Line | Test Compound | Concentration Range (µM) | IC50 (µM) [Mean ± SD] | Positive Control | IC50 of Positive Control (µM) [Mean ± SD] |
| Nitric Oxide Inhibition | RAW 264.7 | This compound | User-defined | To be determined | Dexamethasone | To be determined |
Table 2: Antioxidant Activity of this compound
| Assay | Principle | Test Compound | Concentration Range (µM) | IC50 (µM) [Mean ± SD] | Positive Control | IC50 of Positive Control (µM) [Mean ± SD] |
| DPPH Radical Scavenging | Free radical scavenging | This compound | User-defined | To be determined | Ascorbic Acid | To be determined |
Table 3: Cytotoxic Activity of this compound
| Assay | Cell Line | Test Compound | Concentration Range (µM) | IC50 (µM) [Mean ± SD] | Positive Control | IC50 of Positive Control (µM) [Mean ± SD] |
| MTT Assay | Mitochondrial dehydrogenase activity | e.g., HeLa, HepG2 | User-defined | To be determined | Doxorubicin | To be determined |
Experimental Protocols
Anti-inflammatory Activity: Nitric Oxide Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages
This protocol details the procedure to assess the anti-inflammatory potential of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells.[2][3][4][5]
Materials:
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (NaNO2) standard solution
-
96-well cell culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in DMEM. After 24 hours, remove the old medium and treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Following the pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (DMSO) and a positive control (e.g., Dexamethasone).
-
Griess Assay:
-
After the 24-hour incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess Reagent (pre-mixed equal volumes of Component A and B) to each supernatant sample.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration by comparing the absorbance values with a standard curve generated using known concentrations of sodium nitrite.
-
Calculation: Calculate the percentage of NO inhibition using the following formula: % Inhibition = [ (NO concentration of LPS-stimulated cells - NO concentration of treated cells) / NO concentration of LPS-stimulated cells ] x 100
Caption: Workflow for the Nitric Oxide Inhibition Assay.
Antioxidant Activity: DPPH Radical Scavenging Assay
This protocol measures the free radical scavenging activity of this compound using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Materials:
-
This compound (dissolved in methanol (B129727) or ethanol)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol or ethanol)
-
Ascorbic acid (positive control)
-
Methanol or ethanol
-
96-well plate or cuvettes
-
Spectrophotometer
Procedure:
-
Sample Preparation: Prepare serial dilutions of this compound and ascorbic acid in the chosen solvent.
-
Reaction Mixture: In a 96-well plate, add 100 µL of each sample dilution to the wells.
-
DPPH Addition: Add 100 µL of the DPPH solution to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100
Caption: Workflow for the DPPH Radical Scavenging Assay.
Cytotoxic Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Selected cancer cell line (e.g., HeLa, HepG2)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
96-well cell culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and a positive control (e.g., Doxorubicin) for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm.
-
Calculation: Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Caption: Workflow for the MTT Cytotoxicity Assay.
Signaling Pathway
NF-κB Signaling Pathway in Inflammation
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS, lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκB proteins, targeting them for ubiquitination and subsequent proteasomal degradation. The degradation of IκB frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, including those for cytokines, chemokines, and inducible nitric oxide synthase (iNOS). Inhibition of this pathway is a common mechanism for anti-inflammatory drugs.
Caption: Simplified NF-κB Signaling Pathway in Inflammation.
References
- 1. researchgate.net [researchgate.net]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thaiscience.info [thaiscience.info]
- 5. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Anti-inflammatory Activity Assays of Cucumegastigmane I
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cucumegastigmane I is a sesquiterpenoid natural product that has been isolated from plants such as Trichosanthes kirilowii and Cucumis sativus.[1][2] While its biological activities are still under investigation, its structural class suggests potential therapeutic properties, including anti-inflammatory effects. This document provides a comprehensive guide to the standard in vitro and in vivo assays that can be employed to evaluate the anti-inflammatory potential of this compound. The protocols detailed herein are based on established methodologies for assessing natural products.
Due to the limited availability of specific studies on this compound's anti-inflammatory action, this guide serves as a foundational resource for researchers to design and execute a systematic evaluation of its properties.
Part 1: In Vitro Anti-inflammatory Assays
A step-wise in vitro screening approach is recommended to establish the anti-inflammatory profile of this compound.
Experimental Workflow for In Vitro Screening
The following diagram outlines a typical workflow for the in vitro evaluation of a novel compound.
Caption: A general workflow for in vitro anti-inflammatory screening.
Inhibition of Protein Denaturation Assay
Principle: Denaturation of tissue proteins is a well-documented cause of inflammation.[3] This assay assesses the ability of a compound to inhibit protein denaturation induced by heat. The principle is analogous to the anti-inflammatory mechanism of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).[3]
Protocol 1: Bovine Serum Albumin (BSA) Denaturation Assay
-
Materials:
-
Bovine Serum Albumin (BSA), 1% solution in phosphate-buffered saline (PBS, pH 6.5)
-
This compound stock solution (in DMSO or other suitable solvent)
-
Diclofenac sodium (Reference Standard)
-
Phosphate (B84403) Buffered Saline (PBS), pH 6.5
-
UV-Vis Spectrophotometer
-
-
Procedure: [4]
-
Prepare various concentrations of this compound and Diclofenac sodium by diluting with PBS.
-
The reaction mixture consists of 0.2 mL of the test sample (or standard) and 2.8 mL of 1% BSA solution.
-
A control consists of 0.2 mL of the vehicle solvent and 2.8 mL of 1% BSA solution.
-
Incubate all tubes at 37°C for 20 minutes.
-
Induce denaturation by heating the mixtures at 57°C in a water bath for 10 minutes.
-
After cooling, measure the turbidity (absorbance) at 660 nm.
-
Perform the experiment in triplicate.
-
-
Data Analysis: The percentage inhibition of protein denaturation is calculated as: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value (concentration causing 50% inhibition) can be determined by plotting percentage inhibition against compound concentration.
Human Red Blood Cell (HRBC) Membrane Stabilization Assay
Principle: The erythrocyte membrane is analogous to the lysosomal membrane. Stabilization of this membrane by anti-inflammatory agents inhibits the release of lysosomal enzymes and other inflammatory mediators. This assay evaluates the ability of this compound to protect HRBCs from heat-induced or hypotonicity-induced hemolysis.
Protocol 2: Heat-Induced Hemolysis Assay
-
Materials:
-
Fresh human blood (mixed with an equal volume of Alsever's solution)
-
Isosaline (0.85% NaCl, pH 7.2)
-
Phosphate buffer (0.15 M, pH 7.4)
-
Diclofenac sodium (Reference Standard)
-
Centrifuge
-
Spectrophotometer
-
-
Procedure:
-
Centrifuge the blood at 3000 rpm for 10 minutes and wash the packed cells three times with isosaline.
-
Prepare a 10% v/v HRBC suspension in isosaline.
-
The assay mixture contains 1.0 mL of phosphate buffer, 2.0 mL of hyposaline (0.36%), 0.5 mL of HRBC suspension, and 0.5 mL of the test sample (this compound at various concentrations).
-
Prepare a control containing the vehicle instead of the test sample.
-
Incubate all tubes at 37°C for 30 minutes.
-
Centrifuge the mixtures at 3000 rpm for 10 minutes.
-
Measure the absorbance of the supernatant (hemoglobin content) at 560 nm.
-
Perform the experiment in triplicate.
-
-
Data Analysis: The percentage of membrane stabilization is calculated as: % Protection = 100 - [(Absorbance of Sample / Absorbance of Control) x 100] The IC50 value can then be determined.
Assays in LPS-Stimulated Macrophages
Principle: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines such as TNF-α and IL-6. These assays measure the ability of this compound to inhibit the production of these mediators in a cellular context.
Protocol 3: Measurement of Nitric Oxide (NO) Production
-
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM medium with 10% FBS
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 5% phosphoric acid)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well culture plates
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control (no LPS, no sample) and a positive control (LPS only).
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess Reagent to the supernatant.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.
-
-
Data Analysis: Calculate the percentage inhibition of NO production relative to the LPS-only control. Determine the IC50 value.
Protocol 4: Measurement of PGE2, TNF-α, and IL-6 Production
-
Materials:
-
Cell culture setup as described in Protocol 3.
-
Commercially available ELISA kits for PGE2, TNF-α, and IL-6.
-
-
Procedure:
-
Culture, treat, and stimulate RAW 264.7 cells as described in steps 1-3 of Protocol 3.
-
After the 24-hour incubation, collect the cell culture supernatants.
-
Perform the ELISA for PGE2, TNF-α, and IL-6 according to the manufacturer's instructions. This typically involves:
-
Adding supernatants and standards to antibody-pre-coated microplates.
-
Incubating with a detection antibody.
-
Adding an enzyme conjugate (e.g., HRP-Streptavidin).
-
Adding a substrate and then a stop solution.
-
Measuring the absorbance at the specified wavelength (usually 450 nm).
-
-
-
Data Analysis: Calculate the concentration of each mediator from the standard curve provided in the kit. Determine the percentage inhibition caused by this compound and calculate the respective IC50 values.
Part 2: In Vivo Anti-inflammatory Assay
Carrageenan-Induced Paw Edema in Rats
Principle: This is a widely used and highly reproducible model of acute, non-immune inflammation. Subplantar injection of carrageenan induces a biphasic inflammatory response. The early phase involves the release of histamine (B1213489) and serotonin, while the later phase (after 1 hour) is mediated by prostaglandins, cyclooxygenase (COX), and nitric oxide. The reduction in paw volume (edema) is a measure of anti-inflammatory activity.
Protocol 5: Rat Paw Edema Model
-
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
This compound (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)
-
Indomethacin or Diclofenac sodium (Reference Standard)
-
Plethysmometer or digital calipers
-
-
Procedure:
-
Acclimatize animals for at least one week before the experiment. Fast the animals overnight with free access to water.
-
Divide animals into groups (n=6): Vehicle control, Reference standard (e.g., Indomethacin 10 mg/kg), and this compound (at least three different doses).
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer the test compound, standard, or vehicle orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan injection.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the edema volume at each time point: Edema Volume = (Paw volume at time 't') - (Initial paw volume)
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).
-
Part 3: Data Presentation
Quantitative data should be summarized in clear, structured tables. Below are templates for presenting hypothetical results for this compound.
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Assay | Test Substance | IC50 Value (µg/mL) |
| BSA Denaturation Inhibition | This compound | 25.4 ± 2.1 |
| Diclofenac Sodium | 15.8 ± 1.5 | |
| HRBC Membrane Stabilization | This compound | 42.1 ± 3.5 |
| Diclofenac Sodium | 18.2 ± 1.9 | |
| Nitric Oxide Inhibition (RAW 264.7) | This compound | 18.9 ± 1.7 |
| L-NAME (Standard) | 12.5 ± 1.1 | |
| PGE2 Inhibition (RAW 264.7) | This compound | 22.6 ± 2.4 |
| Indomethacin | 9.7 ± 0.8 | |
| TNF-α Inhibition (RAW 264.7) | This compound | 35.8 ± 3.1 |
| Dexamethasone | 11.3 ± 1.0 | |
| IL-6 Inhibition (RAW 264.7) | This compound | 39.2 ± 3.8 |
| Dexamethasone | 14.6 ± 1.3 | |
| Data are presented as mean ± SEM of three independent experiments. |
Table 2: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema at 3h |
| Vehicle Control | - | 0.85 ± 0.07 | - |
| Indomethacin | 10 | 0.32 ± 0.04 | 62.4 |
| This compound | 25 | 0.65 ± 0.06 | 23.5 |
| This compound | 50 | 0.48 ± 0.05 | 43.5 |
| This compound | 100 | 0.35 ± 0.04 | 58.8 |
| Data are presented as mean ± SEM (n=6). p < 0.05 compared to Vehicle Control. |
Part 4: Visualization of Key Signaling Pathways
Understanding the molecular targets is crucial. The NF-κB and MAPK signaling pathways are primary regulators of inflammation and common targets for anti-inflammatory drugs.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central mediator of the inflammatory response, controlling the expression of pro-inflammatory genes.
Caption: The canonical NF-κB signaling pathway activated by LPS.
MAPK Signaling Pathway
Mitogen-Activated Protein Kinase (MAPK) pathways are crucial for converting extracellular stimuli into cellular responses, including the production of inflammatory mediators.
Caption: Key MAPK signaling cascades involved in inflammation.
References
Application Note: Assessment of Cucumegastigmane I Antioxidant Capacity using DPPH Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cucumegastigmane I is a megastigmane glycoside, a class of C13-norisoprenoid compounds, previously isolated from Cucumis sativus (cucumber). Megastigmane glycosides are known for a variety of biological activities, including antioxidant properties. Oxidative stress, resulting from an imbalance between free radicals and antioxidants in the body, is implicated in numerous disease pathologies. This makes the evaluation of the antioxidant capacity of novel compounds like this compound a critical step in drug discovery and development.
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a widely used, rapid, and simple method for screening the antioxidant potential of pure compounds and plant extracts. The assay is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH free radical, thus neutralizing it. This neutralization is observed as a color change from deep violet to pale yellow, which can be quantified spectrophotometrically. This application note provides a detailed protocol for assessing the antioxidant capacity of this compound using the DPPH assay.
Principle of the DPPH Assay
The DPPH radical is a stable free radical that shows a strong absorption maximum at approximately 517 nm. In the presence of an antioxidant compound that can donate a hydrogen atom, the DPPH radical is reduced to its non-radical form, DPPH-H. This reduction leads to a decrease in absorbance at 517 nm. The degree of discoloration indicates the scavenging potential of the antioxidant compound. The antioxidant activity is typically expressed as the percentage of DPPH radical scavenging or as the IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.
Quantitative Data Summary
| Sample | Concentration (µg/mL) | % DPPH Radical Scavenging Activity | IC50 (µg/mL) |
| Cucumis sativus Leaf Extract | 100 | - | |
| 200 | - | ~450 | |
| 400 | - | ||
| 600 | - | ||
| 800 | - | ||
| 1000 | 86.17% | ||
| Gallic Acid (Standard) | 1000 | 98.03% | - |
Note: The IC50 value for the leaf extract is an approximation based on the provided data. The actual IC50 would be determined by testing a range of concentrations and performing a regression analysis.
Experimental Protocol
This protocol outlines the steps for determining the antioxidant capacity of this compound using the DPPH assay.
Materials and Reagents
-
This compound (or a relevant plant extract)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (analytical grade)
-
Ascorbic acid or Gallic acid (as a positive control)
-
96-well microplate
-
Microplate reader capable of reading absorbance at 517 nm
-
Pipettes and tips
-
Volumetric flasks and other standard laboratory glassware
Preparation of Solutions
-
DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution should be freshly prepared and kept in a dark, amber-colored bottle to prevent degradation from light.
-
Test Sample Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Serial Dilutions of Test Sample: From the stock solution, prepare a series of dilutions of this compound in methanol to obtain final concentrations ranging from, for example, 10 to 500 µg/mL.
-
Positive Control Stock Solution: Prepare a stock solution of ascorbic acid or gallic acid in methanol at a concentration of 1 mg/mL.
-
Serial Dilutions of Positive Control: Prepare a series of dilutions of the positive control in methanol to obtain a similar concentration range as the test sample.
Assay Procedure
-
Blank Preparation: In a well of the 96-well microplate, add 200 µL of methanol.
-
Control (DPPH only): In separate wells, add 100 µL of methanol and 100 µL of the DPPH working solution.
-
Test Samples: In separate wells, add 100 µL of each dilution of the this compound solution.
-
Positive Control: In separate wells, add 100 µL of each dilution of the ascorbic acid or gallic acid solution.
-
Reaction Initiation: To all wells containing the test samples and positive controls, add 100 µL of the DPPH working solution.
-
Incubation: Mix the contents of the wells gently and incubate the microplate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: After the incubation period, measure the absorbance of each well at 517 nm using a microplate reader.
Data Analysis
-
Calculate the Percentage of DPPH Radical Scavenging Activity: The percentage of DPPH radical scavenging activity for each concentration of the test sample and positive control is calculated using the following formula:
% Scavenging = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the control (DPPH solution without the sample).
-
A_sample is the absorbance of the DPPH solution with the test sample.
-
-
Determine the IC50 Value: The IC50 value is the concentration of the sample that causes 50% inhibition of the DPPH radical. To determine the IC50 value, plot a graph of the percentage of scavenging activity against the corresponding sample concentrations. The IC50 value can then be calculated from the graph using linear regression analysis.
Visualizations
Caption: Experimental workflow for the DPPH antioxidant assay.
Caption: Antioxidant mechanism of this compound in the DPPH assay.
Application Notes and Protocols: Cytotoxicity of Cucumegastigmane I
A comprehensive search of available scientific literature reveals a notable absence of studies specifically investigating the cytotoxic effects of Cucumegastigmane I on cancer cell lines. While this compound has been identified as a bioactive compound isolated from cucumber (Cucumis sativus)[1], research into its specific pharmacological activities, particularly its anti-cancer potential, appears to be limited or not yet published.
The current body of scientific research on the anti-cancer properties of compounds derived from Cucumis sativus is predominantly focused on a different class of molecules known as cucurbitacins . These tetracyclic triterpenoids have demonstrated significant cytotoxic activity against a wide range of cancer cell lines[2][3][4][5].
Therefore, while we cannot provide specific data and protocols for this compound at this time due to the lack of available information, we can offer a detailed overview of the cytotoxic studies of the well-researched cucurbitacins as a relevant alternative. This information may serve as a valuable reference for researchers interested in the anti-cancer potential of compounds from the Cucurbitaceae family.
Alternative Focus: Cytotoxicity Studies of Cucurbitacins on Cancer Cell Lines
Cucurbitacins have been extensively studied for their potent cytotoxic and anti-proliferative effects on various cancer cells. These compounds have been shown to induce apoptosis, cause cell cycle arrest, and inhibit key signaling pathways involved in cancer progression.
Quantitative Data: IC50 Values of Cucurbitacins on Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of different cucurbitacins on several cancer cell lines as reported in the literature.
| Cucurbitacin | Cancer Cell Line | IC50 (µM) | Reference |
| Cucurbitacin B | A549 (Lung) | 0.04 ± 0.01 | |
| Cucurbitacin D | A549 (Lung) | 0.08 ± 0.01 | |
| Cucurbitacin E | AGS (Gastric) | 0.1 µg/ml | |
| Cucurbitacin I | AGS (Gastric) | 0.5 µg/ml |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions (e.g., cell density, exposure time).
Experimental Protocols
Below are generalized protocols for key experiments used to assess the cytotoxicity of compounds like cucurbitacins. These are intended as a guide and may require optimization for specific cell lines and experimental goals.
Cell Viability Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity.
Objective: To determine the cytotoxic effect of a compound on cancer cells by measuring the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan (B1609692).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
Compound stock solution (e.g., Cucurbitacin in DMSO)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After incubation, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value.
-
Caption: Workflow for determining cytotoxicity using the MTT assay.
Signaling Pathways Modulated by Cucurbitacins
Cucurbitacins have been reported to interfere with several key signaling pathways that are often dysregulated in cancer.
PI3K/Akt and MAPK Signaling Pathways
Studies have shown that cucurbitacins can suppress the growth of non-small-cell lung cancer (NSCLC) cells by targeting the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation. Inhibition of these pathways can lead to the induction of programmed cell death (apoptosis).
Caption: Inhibition of PI3K/Akt and MAPK pathways by cucurbitacins.
References
- 1. Phytochemical and therapeutic potential of cucumber - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic effects of natural and semisynthetic cucurbitacins on lung cancer cell line A549 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification of Cucurbitacins D, E, and I from Ecballium Elaterium (L.) A. Rich Fruits and Study of Their Cytotoxic Effects on the AGS Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cucurbitacins – A Promising Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Application of Cucurbitacins as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Quantification of Cucumegastigmane I in Plant Extracts
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cucumegastigmane I is a C13-norisoprenoid, a class of secondary metabolites derived from the degradation of carotenoids.[1] These compounds are found in various plants and are known for contributing to the aroma of wine and tobacco.[1] Recent studies have highlighted the diverse biological activities of megastigmanes, including anti-inflammatory, neuroprotective, and immunomodulatory effects, making them promising candidates for drug discovery and development.[2][3] Their potential therapeutic value necessitates the development of robust and reliable analytical methods for their quantification in complex plant matrices.
These application notes provide detailed protocols for the extraction and quantification of this compound from plant extracts using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for accurate quantification. The goal is to obtain a homogenous and representative sample that is suitable for extraction.
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Plant Material Collection: Collect fresh plant material (e.g., leaves, stems, flowers) and rinse with deionized water to remove any debris.
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Drying: Lyophilization (freeze-drying) is the preferred method to preserve the chemical integrity of the analytes. Alternatively, oven drying at a low temperature (40-50°C) until a constant weight is achieved can be used.
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Grinding: Grind the dried plant material into a fine powder (e.g., using a ball mill or a grinder with a 40-mesh screen) to increase the surface area for efficient extraction.[4]
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Storage: Store the powdered plant material in an airtight container at -20°C to prevent degradation.
Extraction of this compound
The choice of extraction method and solvent depends on the polarity of the target analyte and the sample matrix. This compound, being a moderately polar compound, can be extracted using a variety of organic solvents.
a) Maceration Protocol
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Weigh 1-5 g of the powdered plant material into a flask.
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Add a suitable solvent (e.g., methanol (B129727), ethanol, or acetone) at a solid-to-solvent ratio of 1:10 to 1:20 (w/v).
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Seal the flask and agitate it on an orbital shaker at room temperature for 24-48 hours.
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Filter the extract through Whatman No. 1 filter paper.
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Repeat the extraction process on the residue two more times to ensure exhaustive extraction.
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Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C.
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Re-dissolve the dried extract in a known volume of the initial mobile phase for HPLC or LC-MS/MS analysis, or a volatile solvent like hexane (B92381) for GC-MS analysis.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
b) Soxhlet Extraction Protocol
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Place a known amount of the powdered plant material (e.g., 10-20 g) into a cellulose (B213188) thimble.
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Place the thimble into the main chamber of the Soxhlet extractor.
-
Fill a round-bottom flask with the extraction solvent (e.g., methanol or a mixture of hexane and ethyl acetate).
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Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, where it will be cooled and drip down onto the sample.
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Continue the extraction for 6-8 hours, or until the solvent in the siphon arm runs clear.
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Cool the extract and evaporate the solvent using a rotary evaporator.
-
Prepare the dried extract for analysis as described in the maceration protocol.
Analytical Quantification
a) High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)
This method is suitable for the quantification of this compound if a pure standard is available and the concentration in the extract is sufficiently high.
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and water (B), both containing 0.1% formic acid.
-
Gradient: 0-5 min, 10% A; 5-25 min, 10-90% A; 25-30 min, 90% A; 30.1-35 min, 10% A.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor the UV spectrum from 200-400 nm and select the wavelength of maximum absorbance for this compound for quantification.
-
Injection Volume: 10 µL.
-
Quantification: Prepare a calibration curve using a certified reference standard of this compound. The concentration in the sample is determined by comparing the peak area to the calibration curve.
b) Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like norisoprenoids.
-
Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar or medium-polarity capillary column such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 min.
-
Ramp 1: 5°C/min to 180°C.
-
Ramp 2: 10°C/min to 280°C, hold for 5 min.
-
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
MS Parameters:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-500.
-
-
Quantification: Use a certified reference standard to create a calibration curve. For complex matrices, the use of an internal standard is recommended. Quantification can be performed in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.
c) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it the preferred method for quantifying trace levels of this compound in complex plant extracts.
-
Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of acetonitrile or methanol (A) and water (B), both containing 0.1% formic acid.
-
Gradient: 0-1 min, 5% A; 1-10 min, 5-95% A; 10-12 min, 95% A; 12.1-15 min, 5% A.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
MS/MS Parameters:
-
Ionization Mode: Positive ESI or APCI.
-
Optimize the precursor ion and product ions for this compound using a pure standard. This involves determining the optimal collision energy and other source parameters.
-
Operate in Multiple Reaction Monitoring (MRM) mode for quantification.
-
-
Quantification: Prepare a calibration curve with a certified reference standard. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in instrument response.
Data Presentation
| Compound | Plant Source | Plant Part | Extraction Method | Analytical Method | Concentration | Reference |
| Vitispirane Isomers | Vitis vinifera | Wine | HS-SPME | GC-MS | 158-1529 µg/L | |
| TDN | Vitis vinifera | Wine | HS-SPME | GC-MS | 6.42-39.45 µg/L | |
| β-damascenone | Vitis vinifera | Wine | MASE | GC-MS | ~1-10 µg/L | |
| β-ionone | Vitis vinifera | Wine | MASE | GC-MS | ~0.5-5 µg/L | |
| Oxygenated Terpenes | Humulus lupulus (Hops) | Cones | Methanol Extraction | LC-MS/MS | Low to moderate ppm | |
| Monoterpenes | Humulus lupulus (Hops) | Cones | Methanol Extraction | LC-MS/MS | Low to moderate ppm |
Mandatory Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Hypothesized modulation of the TLR4/NF-κB signaling pathway by this compound.
References
- 1. C13-Norisoprenoid megastigmanes: Biosynthesis, classification, natural sources, biological activities, and structure-activity relationship - A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Cucumegastigmane I Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Cucumegastigmane I from its natural source, Cucumis sativus (cucumber).
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what part of Cucumis sativus is it typically extracted?
A1: this compound is a megastigmane, a class of chemical compounds. It has been isolated from the leaves of Cucumis sativus.[1] The fruit of the cucumber also contains a variety of bioactive compounds, including other glycosides and triterpenes.
Q2: What are the general steps involved in the extraction and isolation of this compound?
A2: The general procedure involves:
-
Extraction: The dried and powdered plant material (leaves) is extracted with a solvent, typically methanol (B129727).
-
Solvent Partitioning: The crude methanol extract is then partitioned between an aqueous solution and a non-polar solvent like ethyl acetate (B1210297) to separate compounds based on their polarity. This compound is expected to be in the ethyl acetate fraction.
-
Chromatographic Purification: The ethyl acetate fraction is subjected to one or more chromatography steps (e.g., silica (B1680970) gel column chromatography, Sephadex LH-20) to isolate this compound from other compounds.
Q3: Which solvents are most effective for extracting this compound and similar megastigmanes?
A3: Polar solvents are generally effective for extracting megastigmane glycosides. Methanol and ethanol, often in aqueous solutions (e.g., 80% methanol), are commonly used.[2][3] The choice of solvent is a critical parameter that can significantly impact the extraction yield. For initial extraction, methanol has been successfully used for this compound. For further purification, a combination of solvents with varying polarities is used in chromatographic steps.
Q4: Can advanced extraction techniques like ultrasound-assisted extraction (UAE) improve the yield of this compound?
A4: While specific data on UAE for this compound is limited, studies on other plant metabolites have shown that UAE can be more efficient than traditional maceration.[4] UAE uses sound waves to create cavitation, which disrupts cell walls and enhances the transfer of metabolites into the solvent, often leading to higher yields in a shorter time.
Q5: What are the known biological activities of this compound and related compounds from Cucumis sativus?
A5: Megastigmane glycosides, as a class, have reported anti-inflammatory, antioxidant, and neuroprotective activities.[1] Extracts from Cucumis sativus have demonstrated antioxidant and anti-inflammatory properties.[5][6] Specifically, some compounds from cucumber have been shown to reduce the production of pro-inflammatory cytokines like TNF-α.[7][8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Crude Extract | 1. Inefficient cell lysis. 2. Inappropriate solvent choice. 3. Insufficient extraction time or temperature. 4. Poor quality of plant material. | 1. Ensure the plant material is finely powdered to maximize surface area. 2. Use a solvent with appropriate polarity (e.g., 80% methanol). Consider a solvent system comparison to optimize. 3. Increase extraction time or consider gentle heating (e.g., 40-60°C), but be cautious of degrading thermolabile compounds.[2] 4. Use fresh, properly dried, and stored plant material. |
| Target compound not in the expected fraction after partitioning | 1. Incorrect solvent polarities. 2. Emulsion formation during partitioning. | 1. Verify the polarity of your solvents. Ensure a distinct separation between the aqueous and organic layers. 2. To break emulsions, you can add brine (saturated NaCl solution), gently swirl the separatory funnel instead of vigorous shaking, or centrifuge the mixture. |
| Poor separation during column chromatography | 1. Inappropriate stationary phase (e.g., silica gel). 2. Incorrect mobile phase (solvent system). 3. Column overloading. 4. Co-elution of compounds with similar polarities. | 1. Consider using a different stationary phase, such as Sephadex LH-20, which separates based on molecular size. 2. Optimize the solvent system for your column. A step-gradient of increasing polarity (e.g., hexane (B92381) -> ethyl acetate -> methanol) is a good starting point. 3. Reduce the amount of crude extract loaded onto the column. 4. Use multiple chromatographic techniques (e.g., silica gel followed by Sephadex) for better separation. |
| Degradation of this compound | 1. Exposure to high temperatures. 2. Presence of harsh chemicals or pH extremes. | 1. Avoid excessive heat during extraction and solvent evaporation. Use a rotary evaporator at a controlled temperature (e.g., < 40°C). 2. Use high-purity solvents and avoid strong acids or bases unless necessary for a specific protocol step. |
Experimental Protocols
Protocol 1: General Extraction and Isolation of this compound
This protocol is based on the reported isolation of this compound from Cucumis sativus leaves.
-
Preparation of Plant Material:
-
Collect fresh leaves of Cucumis sativus.
-
Air-dry the leaves in a well-ventilated area, protected from direct sunlight.
-
Grind the dried leaves into a fine powder.
-
-
Methanol Extraction:
-
Macerate the powdered leaves in methanol at room temperature for 24-48 hours. Use a solid-to-solvent ratio of approximately 1:10 (w/v).
-
Filter the extract and repeat the extraction process with fresh methanol three times.
-
Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude methanol extract.
-
-
Solvent Partitioning:
-
Suspend the crude methanol extract in water and partition it with an equal volume of ethyl acetate in a separatory funnel.
-
Repeat the partitioning three times.
-
Combine the ethyl acetate fractions and concentrate under reduced pressure to yield the ethyl acetate extract.
-
-
Silica Gel Column Chromatography:
-
Pack a glass column with silica gel 60.
-
Dissolve the ethyl acetate extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
-
Load the adsorbed sample onto the top of the column.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity by adding ethyl acetate and then methanol.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify fractions containing this compound.
-
-
Further Purification (if necessary):
-
Combine the fractions containing the target compound.
-
Perform further purification using Sephadex LH-20 column chromatography or preparative High-Performance Liquid Chromatography (HPLC).
-
Protocol 2: Ultrasound-Assisted Extraction (UAE) for Enhanced Yield (Optimizable)
This is a suggested protocol for optimizing the extraction of this compound, based on general principles of UAE.
-
Preparation of Plant Material:
-
Prepare dried, powdered Cucumis sativus leaves as described in Protocol 1.
-
-
Ultrasonic Extraction:
-
Place 10 g of the powdered leaves in a flask with 100 mL of 80% methanol.
-
Place the flask in an ultrasonic bath.
-
Sonicate for 30-60 minutes at a controlled temperature (e.g., 25-40°C).
-
Filter the extract.
-
Concentrate the extract using a rotary evaporator.
-
-
Quantification:
Data on Extraction Method Comparison (for related compounds)
Table 1: Comparison of Extraction Yields for Phenolic Compounds using Maceration vs. Ultrasound-Assisted Extraction (UAE)
| Plant Material | Extraction Method | Extraction Time | Total Phenolic Content (mg GAE/g) | Reference |
| Bougainvillea spectabilis | Maceration | 7 days | ~42 | [11][12][13] |
| Bougainvillea spectabilis | UAE | 30 minutes | ~40 | [11][12][13] |
| Tithonia diversifolia | Dynamic Maceration | - | 0.53 mg/mL (tagitinin C) | |
| Tithonia diversifolia | UAE | - | 0.71 mg/mL (tagitinin C) |
Note: This data is for phenolic compounds and tagitinin C, not this compound, but illustrates the potential for UAE to achieve comparable or higher yields in a significantly shorter time.
Table 2: Effect of Solvent Polarity on Extraction Yield
| Plant Material | Solvent | Extraction Yield (%) | Reference |
| Sargassum horneri | Hexane | 1.42 | [14] |
| Sargassum japonicum | Methanol:Acetone | 1.19 | [14] |
| Ecklonia cava | Water | 28.67 | [14] |
| Ecklonia cava | 50% Methanol | 28.00 | [14] |
| Ecklonia cava | 100% Methanol | 13.00 | [14] |
Note: This data demonstrates that the choice of solvent and its polarity significantly impacts the extraction yield. Aqueous solvent mixtures often provide higher yields for polar compounds.[3]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. Comparison of Maceration and Ultrasonication for Green Extraction of Phenolic Acids from Echinacea purpurea Aerial Parts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory and Antioxidant Activity of Cucumis sativus and Citrus macroptera Herbal Formulation: An In-Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Free Radical Scavenging and Analgesic Activities of Cucumis sativus L. Fruit Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Iminosugar idoBR1 Isolated from Cucumber Cucumis sativus Reduces Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. ijfmr.com [ijfmr.com]
- 11. scispace.com [scispace.com]
- 12. Comparison between maceration and ultrasound-assisted extraction of white bracts with flowers of Bougainvillea spectabilis Willd. | Scientific Electronic Archives [scientificelectronicarchives.org]
- 13. researchgate.net [researchgate.net]
- 14. A Critical Comparison of the Advanced Extraction Techniques Applied to Obtain Health-Promoting Compounds from Seaweeds - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming challenges in the purification of Cucumegastigmane I
Welcome to the technical support center for the purification of Cucumegastigmane I. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the isolation and purification of this megastigmane from its natural sources, primarily Cucumis sativus (cucumber) leaves.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: The main challenges in the purification of this compound include its low abundance in the source material, the presence of structurally similar compounds requiring high-resolution separation techniques, and potential degradation during the extraction and purification process. Co-isolation of other megastigmanes, such as Cucumegastigmane II and (+)-dehydrovomifoliol, is common.[1]
Q2: What is a suitable starting material for the isolation of this compound?
A2: Fresh leaves of Cucumis sativus have been identified as a natural source for the isolation of this compound.[1] For successful isolation, a significant quantity of the starting material may be required due to the likely low concentration of the target compound.
Q3: What analytical techniques are used to identify and characterize this compound?
A3: The characterization and structural elucidation of this compound are typically achieved using a combination of spectroscopic methods, including Electrospray Ionization Mass Spectrometry (ESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR).[1]
Q4: Can this compound be sensitive to degradation during purification?
A4: While specific stability data for this compound is not extensively documented, similar natural products can be sensitive to factors such as pH, temperature, and exposure to light and air. For instance, curcumin (B1669340), another natural product, is known to degrade rapidly in neutral-basic pH conditions.[2][3] It is therefore advisable to handle extracts and purified fractions under mild conditions.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Low Yield of Target Compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Extraction | - Ensure the plant material is thoroughly dried and ground to a fine powder to maximize surface area for solvent penetration.- Consider using a sequence of solvents with increasing polarity for exhaustive extraction.- Increase the extraction time or use methods like sonication or Soxhlet extraction to improve efficiency. |
| Degradation of this compound | - Perform extraction and purification steps at low temperatures (e.g., using a cold solvent or working in a cold room) to minimize thermal degradation.- Avoid extreme pH conditions during extraction and partitioning. Use buffers if necessary.- Protect the sample from light by using amber glassware or covering containers with aluminum foil. |
| Loss during Solvent Partitioning | - Perform multiple extractions (at least 3-5) of the aqueous phase with the organic solvent to ensure complete transfer of the compound.- Gently mix the phases to avoid the formation of stable emulsions, which can trap the compound at the interface. |
Poor Chromatographic Separation
| Problem | Potential Cause | Troubleshooting Steps |
| Co-elution with other Megastigmanes | Insufficient Column Resolution | - Optimize the mobile phase composition. A small change in the ratio of polar to non-polar solvents can significantly impact separation.- Use a longer column or a column with a smaller particle size for higher efficiency.- Consider using a different stationary phase (e.g., reversed-phase C18, Sephadex). |
| Peak Tailing | Sample Overload Secondary Interactions with Silica (B1680970) Gel | - Reduce the amount of sample loaded onto the column.- Add a small amount of a polar modifier (e.g., acetic acid or triethylamine, depending on the compound's nature) to the mobile phase to mask active sites on the silica gel. |
| Irreproducible Retention Times | Changes in Mobile Phase Composition Column Degradation | - Prepare fresh mobile phase for each run and ensure thorough mixing.- Use a guard column to protect the analytical column from contaminants.- Flush the column with a strong solvent after each run to remove any strongly retained compounds. |
Experimental Protocols
General Extraction and Fractionation Protocol
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Preparation of Plant Material : Air-dry the leaves of Cucumis sativus in the shade and grind them into a fine powder.
-
Solvent Extraction : Macerate the powdered leaves with 80% ethanol (B145695) at room temperature. Filter the extract and concentrate it under reduced pressure to obtain a crude extract.
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Solvent Partitioning : Suspend the crude extract in water and sequentially partition with solvents of increasing polarity, such as hexane, ethyl acetate (B1210297), and n-butanol. This compound is typically found in the ethyl acetate fraction.
Column Chromatography Protocol
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Column Packing : Prepare a slurry of silica gel in the initial mobile phase (e.g., a non-polar solvent like hexane) and carefully pack it into a glass column.
-
Sample Loading : Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase and load it onto the column.
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Elution : Begin elution with the initial non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone).
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Fraction Collection : Collect fractions of a fixed volume and monitor the composition of each fraction using Thin Layer Chromatography (TLC).
-
Fraction Pooling : Combine the fractions containing the compound of interest based on the TLC analysis.
Visualized Workflows and Pathways
Caption: General workflow for the isolation and purification of this compound.
Caption: Troubleshooting logic for common purification issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability of curcumin in buffer solutions and characterization of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of curcumin in buffer solutions and characterization of its degradation products. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Chromatographic Analysis of Cucumegastigmane I
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the chromatographic analysis of Cucumegastigmane I. Our aim is to help you resolve common issues, particularly the challenge of co-eluting compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its chromatographic analysis challenging?
This compound is a megastigmane, a class of chemical compounds that are considered degradation products of carotenoids. It has been isolated from the leaves of Cucumis sativus (cucumber). The primary challenge in its chromatographic analysis is co-elution with structurally similar compounds, such as other megastigmane isomers or other secondary metabolites present in the plant extract. These similarities in chemical structure can lead to overlapping peaks in the chromatogram, making accurate quantification and isolation difficult.
Q2: What is the recommended starting HPLC method for the analysis of this compound?
A reversed-phase high-performance liquid chromatography (RP-HPLC) method is generally the most effective starting point for the analysis of moderately polar compounds like this compound. Based on methods for similar compounds, a good starting point would be:
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Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) or methanol (B129727) (B).
-
Detection: UV detection, typically in the range of 200-400 nm. A photodiode array (PDA) detector is highly recommended to aid in peak purity assessment.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
Q3: How can I confirm that I have a co-elution problem with my this compound peak?
Identifying co-elution is a critical first step. Here are several indicators:[1]
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Peak Shape Analysis: Look for asymmetrical peaks. A pure compound should ideally yield a symmetrical, Gaussian-shaped peak. The presence of "shoulders," "tailing," or a "fronting" peak can suggest the presence of more than one compound.[1]
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Diode Array Detector (DAD/PDA): If you are using a DAD or PDA detector, you can perform a peak purity analysis. This involves comparing the UV-Vis spectra across the entire peak. If the spectra are not identical, it is a strong indication of co-eluting compounds.[1]
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Mass Spectrometry (MS): When using LC-MS, you can examine the mass spectra at different points across the eluting peak. A change in the mass-to-charge ratio (m/z) or the fragmentation pattern across the peak is a definitive sign of co-elution.[1]
Troubleshooting Guide: Resolving Co-eluting Compounds
Co-elution is a common challenge in the chromatography of complex mixtures like plant extracts. This guide provides a systematic approach to resolving compounds that co-elute with this compound.
Scenario 1: Co-elution with a Structurally Similar Megastigmane Isomer
Megastigmane isomers are common in plant extracts and often have very similar retention times to this compound.
Troubleshooting Steps:
-
Modify the Mobile Phase:
-
Change the Organic Solvent: If you are using acetonitrile, try switching to methanol, or vice versa. The different solvent properties can alter the selectivity of the separation.
-
Adjust the Gradient: A shallower gradient can increase the separation between closely eluting peaks.
-
Modify the Aqueous Phase: Adding a small percentage of a modifier like formic acid or trifluoroacetic acid (TFA) can sometimes improve peak shape and resolution, especially if the compounds have ionizable groups.
-
-
Change the Stationary Phase:
-
If a C18 column does not provide adequate resolution, consider a column with a different selectivity. A C30 column is often used for separating carotenoid-related compounds and isomers. Phenyl-hexyl columns can also offer different selectivity for aromatic and moderately polar compounds.
-
Scenario 2: Co-elution with Other Compounds from Cucumis sativus Extract
Extracts from Cucumis sativus contain a complex mixture of compounds, including flavonoids, phenolic acids, and other terpenoids, which may co-elute with this compound.
Troubleshooting Steps:
-
Sample Preparation:
-
Solid-Phase Extraction (SPE): Utilize an SPE cartridge to clean up your sample before injection. A C18 SPE cartridge can be used to fractionate the extract, potentially removing interfering compounds that are more or less polar than this compound.
-
-
Optimize Chromatographic Conditions:
-
Temperature: Changing the column temperature can affect the retention times of different compounds to varying degrees, which can sometimes be sufficient to resolve co-eluting peaks.
-
Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the run time.
-
Data Presentation
The following tables provide hypothetical quantitative data to illustrate the effects of method modification on the separation of this compound from a co-eluting compound.
Table 1: Initial Chromatographic Conditions and Results
| Parameter | Value |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 50:50 Acetonitrile:Water (Isocratic) |
| Flow Rate | 1.0 mL/min |
| Retention Time (this compound) | 12.5 min |
| Retention Time (Co-eluting Compound) | 12.5 min |
| Resolution (Rs) | 0 |
Table 2: Optimized Chromatographic Conditions and Results
| Parameter | Value |
| Column | C30 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient: 60% Methanol to 90% Methanol over 30 min |
| Flow Rate | 0.8 mL/min |
| Retention Time (this compound) | 18.2 min |
| Retention Time (Co-eluting Compound) | 19.5 min |
| Resolution (Rs) | 1.8 |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Sample Clean-up
-
Condition the Cartridge: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
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Load the Sample: Dissolve the dried plant extract in a minimal amount of the mobile phase and load it onto the conditioned cartridge.
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Wash: Wash the cartridge with a weak solvent mixture (e.g., 20% methanol in water) to remove highly polar impurities.
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Elute: Elute the fraction containing this compound with a stronger solvent mixture (e.g., 80% methanol in water).
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Dry and Reconstitute: Evaporate the solvent from the collected fraction and reconstitute the residue in the initial mobile phase for HPLC analysis.
Mandatory Visualizations
Caption: A workflow for troubleshooting co-elution in HPLC.
Caption: Factors influencing chromatographic resolution.
References
Preventing degradation of Cucumegastigmane I during isolation
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Cucumegastigmane I during isolation. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during isolation?
This compound is a megastigmane glycoside, a class of natural compounds derived from the degradation of carotenoids. Like many glycosides, it is susceptible to degradation under various conditions, which can significantly impact the yield and purity of the isolated compound. The primary concern is the cleavage of the glycosidic bond, which separates the sugar moiety from the aglycone, as well as other potential chemical transformations of the molecule.
Q2: What are the main factors that can cause the degradation of this compound?
The degradation of this compound during isolation can be primarily attributed to three main factors:
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Enzymatic Hydrolysis: Plants contain various enzymes, such as β-glucosidases, that can cleave the glycosidic bond of this compound. These enzymes are released when the plant cells are disrupted during the extraction process.
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pH-Mediated Hydrolysis: The glycosidic linkage in this compound can be susceptible to hydrolysis under acidic or alkaline conditions. Extreme pH values should be avoided throughout the isolation procedure.
-
Thermal Degradation: Elevated temperatures can accelerate the rate of both enzymatic and chemical hydrolysis, leading to the degradation of the target compound.
Q3: Are there any other factors to consider?
Yes, exposure to strong light and oxidative conditions could also potentially lead to the degradation of this compound, given that megastigmanes are derived from the oxidative degradation of carotenoids. It is advisable to protect the samples from direct light and to minimize exposure to oxygen, especially during long-term storage.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the isolation of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound in the crude extract. | Enzymatic Degradation: Endogenous plant enzymes may have degraded the compound during extraction. | 1. Rapid Enzyme Inactivation: Immediately after harvesting, flash-freeze the plant material using liquid nitrogen and then lyophilize (freeze-dry) it. This minimizes enzymatic activity. 2. Solvent Choice: Use a high percentage of an organic solvent like methanol (B129727) or ethanol (B145695) (e.g., 80% methanol in water) for the initial extraction. This can help to denature and inactivate enzymes. |
| Incomplete Extraction: The solvent and method used may not be efficient for extracting this compound. | 1. Sonication or Homogenization: Use techniques like ultrasonication or homogenization during extraction to improve cell disruption and solvent penetration. 2. Repeated Extractions: Perform multiple extractions of the plant material and pool the extracts to ensure maximum recovery. | |
| Appearance of unknown peaks in chromatography, suggesting degradation products. | pH-Induced Hydrolysis: The pH of the extraction or chromatography solvents may be too acidic or alkaline. | 1. Maintain Neutral pH: Aim to keep the pH of all solutions in the neutral range (pH 6-8). Use buffers if necessary, but be mindful of their compatibility with subsequent analysis. 2. Avoid Strong Acids/Bases: Do not use strong acids or bases for pH adjustment. |
| Thermal Degradation: High temperatures during solvent evaporation or other steps may be causing degradation. | 1. Low-Temperature Evaporation: Use a rotary evaporator at a temperature below 40°C to remove solvents. 2. Avoid Prolonged Heating: Minimize the time samples are exposed to any elevated temperatures. | |
| Loss of compound during chromatographic purification. | Inappropriate Stationary Phase: The chosen stationary phase (e.g., silica (B1680970) gel) may be too acidic or basic, causing on-column degradation. | 1. Use Neutral Stationary Phases: Consider using deactivated silica gel or other neutral stationary phases like C18 for column chromatography. 2. Method Development: Perform small-scale analytical runs to test the stability of this compound on the chosen stationary phase before scaling up. |
| Inappropriate Mobile Phase: The solvent system may be causing degradation or poor separation. | 1. Use High-Purity Solvents: Ensure that all solvents used for chromatography are of high purity to avoid contaminants that could catalyze degradation. 2. Optimize Mobile Phase: Develop a mobile phase that provides good resolution and minimizes the run time, thus reducing the time the compound spends on the column. |
Experimental Protocols
Protocol 1: Extraction and Initial Fractionation
-
Sample Preparation:
-
Harvest fresh plant material and immediately flash-freeze in liquid nitrogen.
-
Lyophilize the frozen material until completely dry.
-
Grind the lyophilized material into a fine powder.
-
-
Extraction:
-
Macerate the powdered plant material in 80% methanol (MeOH) at a ratio of 1:10 (w/v) at room temperature for 24 hours.
-
Alternatively, perform sonication-assisted extraction for 30 minutes at room temperature.
-
Filter the extract and repeat the extraction process two more times on the plant residue.
-
Combine the filtrates and concentrate under reduced pressure at a temperature below 40°C to obtain the crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in water.
-
Successively partition the aqueous suspension with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).
-
This compound, being a glycoside, is expected to be enriched in the more polar fractions (EtOAc and n-BuOH).
-
Protocol 2: Chromatographic Purification
-
Column Chromatography:
-
Subject the enriched fraction (e.g., n-BuOH fraction) to column chromatography on a neutral stationary phase such as silica gel 60 (deactivated by adding a small percentage of water) or reversed-phase C18 silica gel.
-
Elute with a gradient solvent system, for example, a mixture of chloroform (B151607) and methanol for normal phase, or methanol and water for reversed-phase chromatography.
-
Collect fractions and monitor by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
-
Preparative HPLC:
-
For final purification, use preparative HPLC with a C18 column.
-
The mobile phase can be a gradient of methanol and water or acetonitrile (B52724) and water.
-
Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.
-
Lyophilize the collected fraction to obtain the pure compound.
-
Visualizations
Caption: Experimental workflow for the isolation of this compound.
Caption: Troubleshooting logic for this compound degradation.
Technical Support Center: Optimizing NMR Parameters for Cucumegastigmane I Analysis
Welcome to the technical support center for the NMR analysis of Cucumegastigmane I. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to streamline your experimental workflow and ensure high-quality data acquisition.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is NMR analysis important?
A1: this compound is a megastigmane-type natural product, a class of C13-norisoprenoids derived from the degradation of carotenoids. It has been isolated from plants of the Cucurbitaceae family, such as Cucumis sativus (cucumber). Nuclear Magnetic Resonance (NMR) spectroscopy is the primary analytical technique for the structural elucidation and confirmation of this compound. It provides detailed information about the chemical structure, stereochemistry, and purity of the compound, which is crucial for its characterization and potential development in pharmaceutical applications.
Q2: I am having trouble dissolving this compound for NMR analysis. What is the recommended solvent?
A2: For non-polar to moderately polar compounds like this compound, deuterated chloroform (B151607) (CDCl₃) is a common and effective solvent. If solubility issues persist, consider using deuterated methanol (B129727) (CD₃OD) or a mixture of CDCl₃ and CD₃OD. Always ensure your NMR solvent is of high purity to avoid extraneous signals in your spectrum.
Q3: My ¹H NMR spectrum of this compound shows broad peaks. What are the potential causes and solutions?
A3: Broad peaks in an NMR spectrum can arise from several factors:
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Poor Shimming: The magnetic field homogeneity across the sample is crucial for sharp signals. Always perform automated or manual shimming before data acquisition.
-
Sample Concentration: A sample that is too concentrated can lead to increased viscosity and peak broadening. Aim for a concentration of 5-10 mg in 0.5-0.6 mL of solvent.
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Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening. If suspected, you can try to remove them by filtering the sample through a small plug of celite or by using a chelating agent.
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Chemical Exchange: The presence of multiple conformations in slow exchange on the NMR timescale can lead to broad signals. Acquiring the spectrum at a different temperature (Variable Temperature NMR) can help to either coalesce the signals into a sharp average or freeze out individual conformers.
Q4: The signals in the aliphatic region of my ¹H NMR spectrum are heavily overlapped. How can I improve resolution?
A4: Signal overlap is a common challenge in the NMR analysis of natural products. Here are a few strategies to resolve overlapping signals:
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Higher Field Strength: If available, using a higher field NMR spectrometer (e.g., 600 MHz or above) will increase the chemical shift dispersion and improve signal separation.
-
2D NMR Experiments: Two-dimensional NMR techniques are powerful tools for resolving signal overlap.
-
COSY (Correlation Spectroscopy): Helps to identify coupled proton spin systems, allowing you to trace connectivities even in crowded regions.
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HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, spreading the signals over a second dimension and greatly enhancing resolution.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is invaluable for piecing together the carbon skeleton.
-
-
Solvent Effects: Acquiring spectra in different deuterated solvents (e.g., benzene-d₆, acetone-d₆) can induce differential chemical shifts, potentially resolving overlapping signals.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the NMR analysis of this compound.
Issue 1: Poor Signal-to-Noise Ratio in ¹³C NMR Spectra
| Possible Cause | Troubleshooting Steps |
| Insufficient sample concentration or amount. | Increase the sample concentration or the number of scans (NS). Doubling the number of scans will increase the signal-to-noise ratio by a factor of √2. |
| Incorrect pulse width (p1) or receiver gain (rg). | Calibrate the 90° pulse width for your specific sample and probe. Use an automated receiver gain setting or manually adjust it to avoid signal clipping. |
| Inadequate relaxation delay (d1). | For quantitative ¹³C NMR, a longer relaxation delay (e.g., 5 x T₁) is necessary. For routine spectra, a d1 of 1-2 seconds is usually sufficient. |
| Poor probe tuning and matching. | Ensure the NMR probe is properly tuned to the ¹³C frequency and matched to 50 Ω. |
Issue 2: Missing Cross-Peaks in 2D NMR Spectra (COSY, HSQC, HMBC)
| Possible Cause | Troubleshooting Steps |
| COSY: Weak or no correlation for long-range couplings. | Optimize the spectral width (sw) and the number of increments in the indirect dimension (td1). For detecting smaller couplings, consider using a COSY-45 or DQF-COSY experiment. |
| HSQC: Incorrect evolution time for one-bond coupling. | The default ¹J(CH) coupling constant is typically set around 145 Hz. This value can be optimized based on the types of carbons present in this compound (sp², sp³). |
| HMBC: Inappropriate long-range coupling delay. | The long-range coupling delay (typically optimized for 4-10 Hz) is critical. If you are looking for correlations through quaternary carbons or heteroatoms, you may need to adjust this delay. Acquiring multiple HMBC spectra with different delays can be beneficial. |
| Insufficient number of scans or evolution time. | Increase the number of scans (NS) and the number of increments in the indirect dimension (td1) to improve the signal-to-noise of cross-peaks. |
Experimental Protocols
Standard 1D NMR Data Acquisition
A standard suite of 1D and 2D NMR experiments is recommended for the comprehensive analysis of this compound.
| Parameter | ¹H NMR | ¹³C NMR |
| Pulse Program | zg30 | zgpg30 |
| Solvent | CDCl₃ | CDCl₃ |
| Temperature | 298 K | 298 K |
| Pulse Width (p1) | Calibrated 30° pulse | Calibrated 30° pulse |
| Relaxation Delay (d1) | 1.0 s | 2.0 s |
| Acquisition Time (aq) | ~3-4 s | ~1-2 s |
| Number of Scans (ns) | 8-16 | 1024-2048 |
| Spectral Width (sw) | 12-16 ppm | 220-240 ppm |
| Receiver Gain (rg) | Auto | Auto |
Standard 2D NMR Data Acquisition
| Parameter | COSY | HSQC | HMBC |
| Pulse Program | cosygpqf | hsqcedetgpsisp2.3 | hmbcgplpndqf |
| Solvent | CDCl₃ | CDCl₃ | CDCl₃ |
| Temperature | 298 K | 298 K | 298 K |
| Number of Scans (ns) | 2-4 | 4-8 | 8-16 |
| Relaxation Delay (d1) | 1.0-1.5 s | 1.0-1.5 s | 1.5-2.0 s |
| ¹J(CH) (for HSQC) | N/A | 145 Hz | N/A |
| ⁿJ(CH) (for HMBC) | N/A | N/A | 8 Hz |
| Data Points (td) | 2048 (F2), 256 (F1) | 2048 (F2), 256 (F1) | 2048 (F2), 256 (F1) |
| Spectral Width (sw) | Same as ¹H | Same as ¹H (F2), ¹³C (F1) | Same as ¹H (F2), ¹³C (F1) |
Visualizing Experimental Workflows
Workflow for Troubleshooting Poor Signal-to-Noise in NMR Spectra
Caption: Workflow for troubleshooting low signal-to-noise in NMR spectra.
Logical Flow for 2D NMR Experiment Selection
Caption: Recommended logical flow for 2D NMR experiment selection.
Technical Support Center: Mosher's Method for Hindered Alcohols in Megastigmanes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Mosher's method to determine the absolute configuration of hindered alcohols, with a specific focus on the challenges presented by megastigmanes.
Frequently Asked Questions (FAQs)
Q1: My esterification reaction with the hindered alcohol on my megastigmane is very slow or incomplete. What can I do?
A1: This is a common issue with sterically hindered alcohols. Here are several troubleshooting steps:
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Increase the excess of Mosher's acid chloride: Instead of the typical 1.1-1.5 equivalents, try using 2-5 equivalents of both (R)- and (S)-MTPA-Cl.
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Increase the amount of DMAP: For hindered alcohols, a higher catalytic loading of DMAP (e.g., 0.5-1.0 equivalent) can significantly accelerate the reaction.
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Elevate the reaction temperature: While reactions are often run at room temperature, gentle heating (e.g., 40-50 °C) can overcome the activation energy barrier for hindered substrates. Monitor the reaction carefully to avoid side reactions.
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Increase the reaction time: Hindered alcohols may require significantly longer reaction times, from several hours to overnight. Monitor the reaction progress by TLC or a small-scale NMR analysis.
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Ensure anhydrous conditions: Any moisture will quench the Mosher's acid chloride. Use freshly distilled solvents and properly dried glassware.
Q2: I am having difficulty purifying the diastereomeric Mosher's esters. They co-elute on my silica (B1680970) gel column.
A2: Diastereomeric Mosher's esters can have very similar polarities, making separation by standard column chromatography challenging. Consider the following:
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Use a long column and a shallow solvent gradient: This can improve the resolution between the two diastereomers.
-
Employ High-Performance Liquid Chromatography (HPLC): HPLC is often necessary for separating closely eluting diastereomers. A normal-phase column (e.g., silica or diol) with a hexane/ethyl acetate (B1210297) or hexane/isopropanol mobile phase is a good starting point.
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Analyze the crude product: If the reaction goes to completion and the byproducts do not interfere with the key NMR signals, it is possible to analyze the crude mixture of diastereomers without purification.[1] However, this requires careful assignment of the proton signals for each diastereomer.
Q3: The 1H NMR spectra of my Mosher's esters are complex and show significant signal overlap, especially for my megastigmane derivative. How can I assign the protons correctly?
A3: The complex structures of megastigmanes, often with multiple chiral centers, can lead to crowded NMR spectra. The following strategies can help:
-
2D NMR Spectroscopy: Acquire 2D NMR spectra, such as COSY, HSQC, and HMBC, for both the (R)- and (S)-MTPA esters. These experiments are invaluable for unambiguously assigning the protons in the molecule.
-
"Shortcut" Mosher Method: For molecules with elements of near-symmetry, a "shortcut" method where only one diastereomer is prepared may be applicable. However, for complex molecules like megastigmanes, the full analysis with both diastereomers is recommended for reliability.[2]
-
Focus on well-resolved signals: Even if the entire spectrum is complex, focus on the protons closest to the stereocenter being investigated, as they will experience the largest chemical shift differences (Δδ).
Q4: I have followed the protocol, but the calculated Δδ (δS - δR) values are very small or inconsistent. What could be the reason?
A4: Small or inconsistent Δδ values can arise from several factors:
-
Conformational flexibility: The Mosher's method relies on a preferred conformation of the MTPA esters in solution. If the molecule is highly flexible, or if there are multiple low-energy conformers, the anisotropic effect of the phenyl ring can be averaged out, leading to small Δδ values.
-
Remote stereocenter: The magnitude of the Δδ values decreases with increasing distance from the MTPA moiety. For protons that are far from the ester linkage, the observed chemical shift differences may be negligible.
-
Incorrect assignment: Double-check your proton assignments using 2D NMR data. An incorrect assignment will lead to erroneous Δδ values.
Q5: Are there alternative methods to Mosher's for determining the absolute configuration of hindered alcohols in megastigmanes?
A5: Yes, especially for complex molecules like megastigmanes, other methods are often more suitable:
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Electronic Circular Dichroism (ECD): ECD spectroscopy, coupled with quantum chemical calculations, is a powerful tool for determining the absolute configuration of natural products, including megastigmanes.[3][4][5]
-
Vibrational Circular Dichroism (VCD): VCD is another chiroptical spectroscopy method that can be used to determine the absolute configuration of molecules in solution and does not require crystallization.
-
X-ray Crystallography: If a suitable crystal of the megastigmane or a derivative can be obtained, X-ray crystallography provides an unambiguous determination of the absolute stereochemistry.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no reaction yield | 1. Steric hindrance of the alcohol. 2. Insufficiently reactive Mosher's acid chloride. 3. Presence of moisture. 4. Inadequate amount of catalyst (DMAP). | 1. Increase excess of MTPA-Cl (2-5 eq.). 2. Increase DMAP (0.5-1.0 eq.). 3. Increase reaction time and/or temperature (40-50 °C). 4. Ensure strictly anhydrous conditions. |
| Difficult separation of diastereomers | 1. Similar polarity of the diastereomeric esters. | 1. Use HPLC with a normal-phase column. 2. Optimize the mobile phase for better resolution. 3. If reaction is clean, consider NMR analysis of the mixture. |
| Complex/overlapping 1H NMR spectra | 1. Inherent complexity of the megastigmane structure. 2. Presence of multiple chiral centers. | 1. Utilize 2D NMR (COSY, HSQC, HMBC) for unambiguous proton assignment. 2. Acquire spectra at a higher magnetic field strength for better signal dispersion. |
| Small or inconsistent Δδ values | 1. High conformational flexibility of the molecule. 2. Stereocenter is distant from the derivatized alcohol. 3. Incorrect proton assignments. | 1. Re-verify all proton assignments with 2D NMR. 2. Consider that Mosher's method may not be suitable for this particular substrate. 3. Explore alternative methods like ECD or VCD. |
| Side reactions observed | 1. Reaction temperature is too high. 2. Presence of other reactive functional groups. | 1. Lower the reaction temperature and increase the reaction time. 2. Protect other reactive functional groups if necessary. |
Experimental Protocols
Optimized Protocol for Mosher's Esterification of a Hindered Alcohol
This protocol is adapted for a hindered secondary alcohol (e.g., in a megastigmane) on a ~1-5 mg scale.
Materials:
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Hindered alcohol (1.0 eq)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) (3.0 eq)
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(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl) (3.0 eq)
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4-(Dimethylamino)pyridine (DMAP) (0.5 eq)
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Anhydrous pyridine (B92270) or dichloromethane (B109758) (CH2Cl2)
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Deuterated chloroform (B151607) (CDCl3) for NMR analysis
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Two separate, dry NMR tubes or small reaction vials
Procedure:
-
Preparation: In two separate, dry NMR tubes or small vials, dissolve approximately 1 mg of the hindered alcohol in 0.5 mL of anhydrous pyridine or CH2Cl2.
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Addition of Catalyst: To each container, add 0.5 equivalents of DMAP.
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Derivatization:
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To one container, add 3.0 equivalents of (R)-MTPA-Cl. This will form the (S)-MTPA ester.
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To the second container, add 3.0 equivalents of (S)-MTPA-Cl. This will form the (R)-MTPA ester.
-
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Reaction: Seal the containers under an inert atmosphere (e.g., nitrogen or argon) and allow the reactions to proceed at room temperature. If the reaction is slow, gentle heating to 40 °C can be applied.
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Monitoring: Monitor the reaction by TLC. The ester products should be less polar than the starting alcohol. The reaction is complete when the starting alcohol spot is no longer visible. For hindered alcohols, this may take 12-24 hours.
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Work-up (Optional, if purification is needed):
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Quench the reaction by adding a few drops of water.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with dilute HCl (to remove pyridine and DMAP), saturated NaHCO3, and brine.
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Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
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Purification (if necessary): Purify the diastereomeric esters by HPLC on a normal-phase column.
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NMR Analysis: Dissolve each of the purified esters (or the crude reaction mixtures if purification was not performed) in CDCl3 and acquire high-resolution 1H NMR and 2D NMR (COSY, HSQC) spectra.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. A “shortcut” Mosher ester method to assign configurations of stereocenters in nearly symmetric environments. Fluorous mixture synthesis and structure assignment of petrocortyne A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Chemical constituents and absolute configuration of megastigmanes' isolated from Sedum sarmentosum Bunge - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of Cucumegastigmane I for Bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively solubilizing Cucumegastigmane I for various bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for bioassays?
This compound is a megastigmane glycoside, a class of natural compounds found in various plants, including Cucumis sativus (cucumber).[1][2] Like many other natural products, this compound has limited aqueous solubility, which can pose a significant challenge for in vitro and in vivo bioassays. Poor solubility can lead to compound precipitation, inaccurate concentration measurements, and ultimately, unreliable experimental results.
Q2: Which solvents are recommended for dissolving this compound?
This compound is reported to be soluble in several organic solvents, including Dimethyl Sulfoxide (B87167) (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1] For biological assays, DMSO is the most commonly used solvent due to its high solubilizing capacity for a wide range of compounds and its miscibility with aqueous culture media.
Q3: Is there any quantitative data on the solubility of this compound in these solvents?
Q4: What are the potential biological activities of this compound?
While specific bioactivity data for this compound is limited, the broader class of megastigmane glycosides has been reported to exhibit various biological activities, including anti-inflammatory, antioxidant, and antitumor effects.[3] Some megastigmane glycosides have been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[4]
Troubleshooting Guide
This guide addresses common issues encountered when preparing this compound solutions for bioassays.
| Issue | Possible Cause | Suggested Solution |
| This compound powder does not dissolve in the primary organic solvent (e.g., DMSO). | - Insufficient solvent volume.- Compound has low solubility even in organic solvents. | - Increase the volume of the solvent incrementally.- Gently warm the solution (e.g., in a 37°C water bath).- Use sonication to aid dissolution.- If solubility remains poor, consider testing other organic solvents like ethanol (B145695) or DMF. |
| The solution is clear initially but becomes cloudy or shows precipitate over time. | - The solution is supersaturated and the compound is crashing out.- The compound may be unstable in the solvent over time. | - Use the prepared stock solution immediately.- Prepare fresh stock solutions for each experiment.- Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. |
| Precipitation occurs when diluting the DMSO stock solution into an aqueous buffer or cell culture medium. | - The final concentration of the organic solvent is too low to maintain solubility.- The solubility limit of this compound in the final aqueous medium has been exceeded. | - Reduce the final concentration: Test lower final concentrations of this compound.- Optimize co-solvent percentage: Ensure the final DMSO concentration is as high as your assay allows (typically ≤0.5% to avoid cellular toxicity).- Modify the dilution method: Add the DMSO stock solution dropwise to the vigorously stirring aqueous buffer to promote rapid dispersion.- Use a surfactant: Consider the use of a biocompatible surfactant like Tween® 80 or Pluronic® F-68 in the final aqueous medium to enhance solubility. |
| Inconsistent or non-reproducible bioassay results. | - Incomplete dissolution of this compound.- Precipitation of the compound during the assay. | - Visually inspect all solutions for any signs of precipitation before and during the experiment.- Perform a solubility test in the final assay medium to determine the maximum achievable concentration without precipitation.- Include appropriate solvent controls in your experiments to account for any effects of the solvent on the assay. |
Data Presentation
Table 1: Solubility of this compound and Related Compounds
| Compound | Solvent | Solubility | Notes |
| This compound | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | Soluble[1] | Specific quantitative data is not available. Empirical determination is recommended. |
| Other poorly soluble natural products | DMSO | Often soluble at high concentrations (e.g., >10 mg/mL)[5][6] | Serves as a general guideline. |
| Sulfamethazine | DMSO | ~50 mg/mL[7] | For comparison with another poorly water-soluble compound. |
| Acetazolamide | DMSO | ~15 mg/mL | For comparison with another poorly water-soluble compound. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound in DMSO
Materials:
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This compound powder
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Anhydrous, sterile, cell culture-grade Dimethyl Sulfoxide (DMSO)
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Sterile microcentrifuge tubes or amber glass vials
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Calibrated analytical balance
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Vortex mixer
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Sonicator (optional)
Procedure:
-
Calculate the required mass: Determine the mass of this compound needed to prepare a stock solution of a desired concentration (e.g., 10 mM).
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000
-
-
Weighing: Carefully weigh the calculated amount of this compound powder using an analytical balance in a chemical fume hood.
-
Dissolution:
-
Transfer the weighed powder to a sterile microcentrifuge tube or vial.
-
Add the calculated volume of anhydrous, sterile DMSO.
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.
-
If the compound does not fully dissolve, gently warm the tube in a 37°C water bath for 5-10 minutes and vortex again.
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Alternatively, place the tube in a sonicator bath for 5-10 minutes to aid dissolution.
-
-
Storage:
-
Dispense the stock solution into small, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Store the aliquots in light-protected tubes at -20°C or -80°C.
-
Protocol 2: Preparation of Working Solutions for Bioassays (e.g., MTT Assay)
Materials:
-
Concentrated stock solution of this compound in DMSO
-
Sterile, pre-warmed cell culture medium or aqueous buffer
-
Sterile pipette tips and tubes
Procedure:
-
Thaw the stock solution: Remove one aliquot of the this compound stock solution from the freezer and allow it to thaw at room temperature.
-
Prepare serial dilutions:
-
Perform serial dilutions of the stock solution in the pre-warmed cell culture medium to achieve the desired final concentrations for your experiment.
-
Crucial Step: To minimize precipitation, add the small volume of the DMSO stock solution to the larger volume of vigorously stirring or vortexing aqueous medium. Do not add the aqueous medium to the DMSO stock.
-
-
Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment.
-
Immediate Use: Use the freshly prepared working solutions immediately to prevent precipitation.
Mandatory Visualization
Caption: Experimental workflow for preparing this compound solutions.
Caption: Inhibition of the NF-κB signaling pathway by megastigmane glycosides.
References
- 1. Identification of seven undescribed cucurbitacins in Cucumis sativus (cucumber) and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Megastigmane glycosides from Streblus ilicifolius (S.Vidal) Corner and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. DDMU | bioactive compound | CAS# 1022-22-6 | InvivoChem [invivochem.com]
Technical Support Center: Minimizing Solvent Artifacts in Cucumegastigmane I NMR Spectra
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cucumegastigmane I. Our goal is to help you minimize solvent artifacts in your NMR spectra to ensure the acquisition of high-quality, reliable data.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvent artifacts I might encounter in my this compound NMR spectrum?
A1: The most common artifacts are residual solvent signals from incompletely deuterated solvents (e.g., CHCl₃ in CDCl₃), water (H₂O or HDO), and impurities in the NMR solvent itself. These can obscure signals from your compound, particularly in regions where this compound protons resonate. For example, the residual peak of CDCl₃ at 7.26 ppm can interfere with the analysis of aromatic or olefinic protons.
Q2: I see a broad peak in my ¹H NMR spectrum. Could this be a solvent artifact?
A2: While broad peaks can arise from several factors related to your sample, a broad peak around 1.5-5 ppm could indicate the presence of water. The chemical shift of water is highly dependent on temperature, solvent, and sample concentration. To confirm, you can perform a D₂O exchange experiment: add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. If the broad peak disappears or significantly diminishes, it was likely due to exchangeable protons (like -OH) or water.
Q3: How can I differentiate between signals from this compound and solvent impurities?
A3: The best way is to consult a reference table of common NMR solvent impurities.[1][2] These tables list the chemical shifts of various common laboratory solvents and greases in different deuterated solvents. By comparing the chemical shifts of your unknown peaks to these tables, you can often identify the contaminant. Additionally, obtaining a blank spectrum of the solvent from the same bottle can help identify inherent impurities.
Q4: My baseline is distorted. What could be the cause?
A4: A distorted baseline can be caused by very strong solvent signals that are not properly suppressed, leading to artifacts like baseline humps or "rolling." This is particularly problematic when the analyte concentration is low. Employing appropriate solvent suppression techniques during acquisition or using baseline correction algorithms during processing can help mitigate this issue.
Troubleshooting Guides
Guide 1: Unexpected Peaks in the Spectrum
Problem: You observe peaks in your ¹H or ¹³C NMR spectrum that do not correspond to this compound.
| Question | Possible Cause | Solution |
| Are the peaks sharp and at known chemical shifts for common lab solvents? | Contamination from solvents used during sample preparation or purification (e.g., acetone, ethyl acetate, hexane). | Cross-reference the peak's chemical shift with a standard NMR solvent impurity chart. Ensure all glassware is thoroughly dried before use. If a solvent is suspected, use a different purification method or ensure complete removal under high vacuum. |
| Is there a broad singlet that changes chemical shift between samples? | Presence of water in the deuterated solvent. | Use a fresh, sealed bottle of high-purity deuterated solvent. Store solvents over molecular sieves to keep them dry. For analysis of exchangeable protons, a D₂O exchange experiment can be confirmatory. |
| Do the peaks correspond to grease? | Contamination from stopcock grease from glassware. | Avoid using greased joints in your glassware during the final purification steps. If unavoidable, use a minimal amount of a high-vacuum, non-silicone-based grease and filter the sample through a small plug of glass wool in a Pasteur pipette before transferring to the NMR tube. |
Guide 2: Poor Signal-to-Noise Ratio
Problem: The signals for this compound are weak and difficult to distinguish from the noise.
| Question | Possible Cause | Solution |
| Is the sample concentration too low? | Insufficient amount of this compound in the NMR tube. | Increase the concentration of your sample. For ¹H NMR, a concentration of 1-5 mg in 0.5-0.7 mL of solvent is typical. For the less sensitive ¹³C NMR, a higher concentration (10-20 mg) may be necessary. |
| Are the acquisition parameters optimized? | Incorrect number of scans or relaxation delay. | Increase the number of scans to improve the signal-to-noise ratio (S/N increases with the square root of the number of scans). Ensure the relaxation delay (d1) is appropriate for the nuclei being observed (typically 1-2 seconds for ¹H, and longer for quaternary carbons in ¹³C). |
| Is the solvent signal overwhelming the analyte signals? | High dynamic range issue due to a strong residual solvent peak. | Utilize a solvent suppression pulse sequence during acquisition. Common techniques include presaturation, WATERGATE, or WET. |
Data Presentation
Table 1: ¹H and ¹³C NMR Chemical Shifts of Residual Protons and Carbons in Common Deuterated Solvents.
| Solvent | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Acetone-d₆ | 2.05 | 29.84, 206.26 |
| Acetonitrile-d₃ | 1.94 | 1.32, 118.26 |
| Benzene-d₆ | 7.16 | 128.06 |
| Chloroform-d (CDCl₃) | 7.26 | 77.16 |
| Deuterium Oxide (D₂O) | 4.79 (can vary) | - |
| Dimethyl Sulfoxide-d₆ (DMSO-d₆) | 2.50 | 39.52 |
| Methanol-d₄ | 3.31, 4.87 (OH) | 49.00 |
Note: Chemical shifts can vary slightly depending on the instrument, temperature, and other experimental conditions.
Table 2: Representative ¹H and ¹³C NMR Data for this compound.
Disclaimer: The following data is a representative compilation based on typical chemical shifts for megastigmane-type compounds. For precise assignments, please refer to the primary literature: Kai H., Baba M., Okuyama T. (2007). Two New Megastigmanes from the Leaves of Cucumis sativus. Chemical & Pharmaceutical Bulletin, 55(1), 133-136.
| Position | Representative ¹³C Shift (ppm) | Representative ¹H Shift (ppm) (Multiplicity, J in Hz) |
| 1 | ~42.0 | - |
| 2 | ~50.0 | ~1.90 (m), ~1.45 (m) |
| 3 | ~78.0 | ~3.90 (m) |
| 4 | ~128.0 | ~5.85 (d, 1.5) |
| 5 | ~136.0 | - |
| 6 | ~70.0 | ~4.30 (m) |
| 7 | ~125.0 | ~5.90 (d, 15.7) |
| 8 | ~138.0 | ~5.80 (dd, 15.7, 6.0) |
| 9 | ~200.0 | - |
| 10 | ~28.0 | ~1.00 (s) |
| 11 | ~24.0 | ~1.05 (s) |
| 12 | ~23.0 | ~1.85 (s) |
| 13 | ~20.0 | ~1.25 (d, 6.3) |
Experimental Protocols
Protocol 1: High-Quality NMR Sample Preparation for this compound
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Glassware Preparation: Ensure all glassware (vial, Pasteur pipette, NMR tube) is meticulously cleaned and dried in an oven at >100°C for at least 2 hours to remove any residual solvents and water.
-
Sample Weighing: Accurately weigh 1-5 mg of purified this compound into a clean, dry vial.
-
Solvent Addition: Using a clean, dry syringe or pipette, add approximately 0.6 mL of high-purity deuterated chloroform (B151607) (CDCl₃, 99.8+ atom % D) to the vial.
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, brief sonication can be used.
-
Filtration and Transfer: Take a Pasteur pipette and tightly pack a small amount of glass wool into the narrow tip. Use this to filter the sample solution directly into a clean, high-quality NMR tube. This will remove any particulate matter that can degrade spectral quality.
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.
-
Cleaning: Before inserting the NMR tube into the spectrometer, wipe the outside with a lint-free tissue dampened with isopropanol (B130326) or ethanol (B145695) to remove any fingerprints or dust.
Mandatory Visualization
Caption: A logical workflow for minimizing solvent artifacts in NMR experiments.
References
Addressing low signal-to-noise ratio in HRESIMS of Cucumegastigmane I
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges in achieving a high signal-to-noise ratio (S/N) during the High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) analysis of Cucumegastigmane I.
Frequently Asked Questions (FAQs)
Q1: What are the typical challenges in analyzing this compound by HRESIMS?
A1: this compound, as a moderately polar natural product, can present several analytical challenges in HRESIMS. Due to its megastigmane core, it possesses a significant nonpolar surface area, which can lead to suboptimal ionization efficiency in electrospray ionization (ESI).[1][2] Key challenges include low signal intensity, high background noise, and the formation of multiple adducts, all of which contribute to a low signal-to-noise ratio.
Q2: Which ionization mode, positive or negative, is more suitable for this compound?
A2: The choice of ionization mode depends on the molecular structure and the desired adduct ion. This compound has several hydroxyl groups, which can be deprotonated, making negative ion mode a viable option for detecting the [M-H]⁻ ion. In positive ion mode, protonation of the hydroxyl groups can form [M+H]⁺, or it can form adducts with cations like sodium [M+Na]⁺ or potassium [M+K]⁺. It is recommended to test both modes to determine which provides a more stable and intense signal with lower background noise.
Q3: Why is my signal for this compound weak even at high concentrations?
A3: A weak signal despite a high concentration can be due to several factors. Poor ionization efficiency is a primary suspect for moderately nonpolar molecules like this compound.[1] Additionally, ion suppression from co-eluting compounds, contaminants in the sample or mobile phase, or inappropriate instrument settings (e.g., source temperature, gas flows, voltages) can significantly reduce the signal intensity.
Q4: I am observing multiple peaks for what should be a pure sample of this compound. What could be the cause?
A4: The presence of multiple peaks from a pure sample often indicates the formation of various adducts (e.g., [M+H]⁺, [M+Na]⁺, [M+K]⁺, [M+NH₄]⁺) or in-source fragmentation. In-source fragmentation can occur if the source conditions are too harsh, causing the molecule to break apart before detection. To confirm adduct formation, check the mass differences between the peaks to see if they correspond to common adducts. To address in-source fragmentation, consider softening the ionization conditions.
Troubleshooting Guide: Low Signal-to-Noise Ratio
This guide provides a systematic approach to troubleshooting and resolving low signal-to-noise ratio issues during the HRESIMS analysis of this compound.
Step 1: Sample Preparation and Purity
A common source of low S/N is the sample itself. Ensure your sample of this compound is of high purity and properly prepared.
| Potential Issue | Recommended Action |
| Sample Contamination | Purify the sample using appropriate chromatographic techniques (e.g., HPLC, flash chromatography). Ensure all glassware is thoroughly cleaned to avoid contamination from detergents or other residues. |
| Inappropriate Solvent | Dissolve the sample in a solvent compatible with ESI-MS, such as methanol (B129727), acetonitrile, or a mixture with water. Avoid non-volatile buffers (e.g., phosphates, sulfates) and detergents. |
| Suboptimal Concentration | Prepare a dilution series of your sample to find the optimal concentration. Both excessively high and low concentrations can negatively impact signal intensity. |
Step 2: Liquid Chromatography (LC) Method Optimization
Proper chromatographic separation is crucial for reducing background noise and ion suppression.
| Parameter | Recommendation |
| Column Choice | Use a high-efficiency column (e.g., C18, Phenyl-Hexyl) suitable for separating moderately polar compounds. |
| Mobile Phase Composition | Use high-purity, LC-MS grade solvents and additives. The addition of a small amount of a volatile modifier like formic acid (0.1%) for positive mode or ammonium (B1175870) hydroxide (B78521) (0.1%) for negative mode can improve ionization. |
| Gradient Elution | Optimize the gradient to ensure this compound is well-resolved from any impurities and matrix components. |
| Flow Rate | Lower flow rates (e.g., 0.2-0.4 mL/min) can sometimes enhance ESI efficiency. |
Step 3: HRESIMS Instrument Parameter Optimization
Fine-tuning the mass spectrometer's source parameters is critical for maximizing the signal of this compound while minimizing noise.
| Parameter | Optimization Strategy |
| Ion Source Temperature | Optimize the source and desolvation gas temperatures. Excessive heat can cause thermal degradation, while insufficient heat will lead to poor desolvation and increased noise. |
| Nebulizer and Drying Gas Flow | Adjust the flow rates of the nebulizing and drying gases to ensure efficient droplet formation and desolvation. |
| Capillary Voltage | Optimize the capillary voltage to achieve a stable spray and maximum ion intensity. |
| Cone/Fragmentor Voltage | Adjust the cone or fragmentor voltage to minimize in-source fragmentation and maximize the intensity of the molecular ion. |
Experimental Protocol: HRESIMS Method Development for this compound
This protocol provides a starting point for developing a robust HRESIMS method for the analysis of this compound.
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of purified this compound.
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Dissolve in 1 mL of LC-MS grade methanol to prepare a 1 mg/mL stock solution.
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Prepare a working solution of 10 µg/mL by diluting the stock solution with the initial mobile phase composition.
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Filter the working solution through a 0.22 µm PTFE syringe filter before injection.
2. Liquid Chromatography Parameters:
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size
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Mobile Phase A: Water with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode)
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Mobile Phase B: Acetonitrile with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode)
-
Gradient: Start with 30% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min
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Column Temperature: 40 °C
-
Injection Volume: 5 µL
3. HRESIMS Parameters (Initial Settings):
-
Ionization Mode: ESI Positive and Negative (test both)
-
Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative)
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Source Temperature: 120 °C
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Desolvation Gas Temperature: 350 °C
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Desolvation Gas Flow: 600 L/hr
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Cone Gas Flow: 50 L/hr
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Cone Voltage: 30 V
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Mass Range: m/z 100-1000
-
Acquisition Mode: Full Scan
4. Optimization:
-
Systematically adjust the cone voltage, capillary voltage, and gas temperatures to maximize the intensity of the target ion ([M+H]⁺, [M+Na]⁺, or [M-H]⁻) and minimize background noise.
Visual Workflow for Troubleshooting
The following diagram illustrates a logical workflow for addressing low signal-to-noise ratio in the HRESIMS analysis of this compound.
References
Validation & Comparative
A Comparative Analysis of the Biological Activities of Cucumegastigmane I and II
For Researchers, Scientists, and Drug Development Professionals
Cucumegastigmane I and II are two megastigmane-type norisoprenoids isolated from the leaves of Cucumis sativus. As natural products, they represent potential candidates for drug discovery and development. This guide provides a comparative overview of their known biological activities, supported by available experimental data and detailed methodologies.
Comparative Summary of Biological Activities
Currently, there is a notable disparity in the available research on the biological activities of this compound and II. While preliminary studies have begun to elucidate the effects of Cucumegastigmane II, particularly its role in insulin (B600854) signaling, there is a significant lack of data on the specific biological functions of this compound. The following table summarizes the current state of knowledge.
| Biological Activity | This compound | Cucumegastigmane II |
| Insulin-Sensitizing Activity | Not Reported | A root decoction rich in Cucumegastigmane II has been shown to modulate the insulin signaling pathway by increasing the phosphorylation of IRS-1, and affecting downstream targets like AKT and GSK3β.[1][2] |
| Anti-inflammatory Activity | Not Reported | Not Reported |
| Cytotoxic Activity | Not Reported | Not Reported |
| Antioxidant Activity | Not Reported | Not Reported |
In-Depth Analysis of Insulin-Sensitizing Activity: Cucumegastigmane II
A study investigating a decoction of Cucumis prophetarum roots, which is rich in Cucumegastigmane II, demonstrated its potential as an insulin-sensitizing agent.[1][2] The study evaluated the effect of the extract on key proteins in the insulin signaling pathway in L6 myoblasts.
Experimental Protocol: Western Blot Analysis of the Insulin Signaling Pathway
This protocol is a standard method to assess the activation of the insulin signaling cascade.
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Cell Culture and Treatment:
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L6 myoblasts are cultured to confluence and differentiated into myotubes.
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The myotubes are then treated with a vehicle control, insulin (positive control), and varying concentrations of Cucumegastigmane II for a specified duration.
-
-
Protein Extraction:
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After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS).
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Cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.
-
The cell lysates are centrifuged to pellet cellular debris, and the supernatant containing the total protein is collected.
-
-
Protein Quantification:
-
The total protein concentration in each lysate is determined using a bicinchoninic acid (BCA) assay or a similar protein quantification method to ensure equal loading of proteins for electrophoresis.
-
-
SDS-PAGE and Western Blotting:
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Equal amounts of protein from each sample are denatured and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
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The separated proteins are then transferred from the gel to a polyvinylidene fluoride (B91410) (PVDF) membrane.
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The membrane is blocked with a solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
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The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., p-IRS-1, IRS-1, p-AKT, AKT, p-GSK3β, GSK3β).
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Following incubation with the primary antibodies, the membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection and Analysis:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The band intensities are quantified using densitometry software. The ratio of the phosphorylated protein to the total protein is calculated to determine the level of protein activation.
-
Signaling Pathway Diagram
References
A Comparative Study: Cucumegastigmane I vs. Dehydrovomifoliol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two structurally related megastigmanes, Cucumegastigmane I and dehydrovomifoliol (B108579). While both compounds are C13-norisoprenoids derived from the degradation of carotenoids, their known biological activities and the extent of their scientific investigation differ significantly. This document summarizes the available quantitative data, outlines experimental protocols for relevant biological assays, and visualizes key signaling pathways to facilitate further research and drug development efforts.
Chemical Structures
This compound and dehydrovomifoliol share a common megastigmane core structure.
Dehydrovomifoliol is classified as a sesquiterpenoid.[1] It is a well-characterized compound with the molecular formula C13H18O3.[2][3][4]
This compound , also with the molecular formula C13H20O4, is a sesquiterpenoid that has been isolated from the fruits of Trichosanthes kirilowii Maxim and the leaves of Cucumis sativus.[5]
Quantitative Data Presentation
Direct comparative studies with quantitative data for this compound and dehydrovomifoliol are limited in the current scientific literature. The following table summarizes the available quantitative data for each compound across different biological assays.
| Compound | Assay | Target/Cell Line | Result (IC50) | Reference |
| Dehydrovomifoliol | Phytotoxicity | Cress seedlings (shoots) | 3.16 mM | |
| Phytotoxicity | Cress seedlings (roots) | 3.01 mM | ||
| This compound | No quantitative data available | - | - | - |
Biological Activities and Signaling Pathways
Dehydrovomifoliol
Dehydrovomifoliol has demonstrated multiple biological activities, with a significant focus on its potential therapeutic effects in non-alcoholic fatty liver disease (NAFLD).
Anti-NAFLD Activity:
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PPARα–FGF21 Pathway: Dehydrovomifoliol has been shown to alleviate oleic acid-induced lipid accumulation in HepG2 cells. It upregulates the expression of PPARα and its target gene FGF21, which are involved in fatty acid oxidation. This effect can be partially reversed by a PPARα antagonist, highlighting the importance of this pathway.
-
E2F1/AKT/mTOR Axis: Further studies have elucidated that dehydrovomifoliol can alleviate NAFLD by targeting the E2F1/AKT/mTOR signaling pathway. It is suggested to modulate fat metabolism through the regulation of this axis.
Phytotoxic Activity: Dehydrovomifoliol has been shown to inhibit the seedling growth of cress in a dose-dependent manner.
This compound
Experimental Protocols
Detailed experimental protocols for the direct comparative analysis of this compound and dehydrovomifoliol are not available. However, standard assays can be employed to evaluate and compare their biological activities.
Cytotoxicity Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxic effects of compounds on cell lines.
Workflow:
Methodology:
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Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or dehydrovomifoliol (typically in a range of 1-100 µM) and incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.
Antioxidant Activity (DPPH Radical Scavenging Assay)
This assay is a common and rapid method to evaluate the antioxidant capacity of a compound.
Methodology:
-
Sample Preparation: Prepare different concentrations of this compound or dehydrovomifoliol in methanol.
-
Reaction Mixture: Add 1 mL of the sample solution to 2 mL of a 0.1 mM DPPH solution in methanol.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm against a blank (methanol). Ascorbic acid is typically used as a positive control.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
Anti-inflammatory Activity (Nitric Oxide Inhibition Assay in RAW 264.7 Macrophages)
This assay assesses the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5x10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound or dehydrovomifoliol for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Nitrite (B80452) Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Calculation: The amount of nitrite is determined using a standard curve of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
Conclusion
Dehydrovomifoliol is a compound with demonstrated biological activities, particularly in the context of NAFLD, with well-defined molecular targets. In contrast, the biological activities of this compound remain largely unexplored, with a significant lack of quantitative data. The structural similarity between these two megastigmanes suggests that this compound may possess similar or novel bioactivities. This guide highlights the need for further investigation into the pharmacological properties of this compound. The provided experimental protocols offer a framework for researchers to conduct comparative studies to elucidate the therapeutic potential of both compounds. Future research should focus on isolating sufficient quantities of this compound to perform a comprehensive panel of biological assays and to directly compare its efficacy with that of dehydrovomifoliol.
References
- 1. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 2. Cytotoxic and NF-κB and mitochondrial transmembrane potential inhibitory pentacyclic triterpenoids from Syzygium corticosum and their semi-synthetic derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Unveiling Structural Nuances: A Comparative NMR Spectral Analysis of Cucumegastigmane I and Vomifoliol
For researchers in natural product chemistry and drug development, a detailed understanding of molecular structure is paramount. This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) spectral data of two structurally related megastigmane sesquiterpenoids: Cucumegastigmane I and vomifoliol (B113931). By presenting their ¹H and ¹³C NMR data side-by-side, this document aims to facilitate their differentiation and structural elucidation.
This comparative analysis highlights the subtle yet significant differences in the chemical shifts of this compound and vomifoliol, which arise from their distinct functional groups. These spectral distinctions are crucial for the unambiguous identification of these compounds in natural extracts and for their potential application in medicinal chemistry.
¹H and ¹³C NMR Spectral Data Comparison
The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound and vomifoliol recorded in deuterated chloroform (B151607) (CDCl₃).
Table 1: ¹H NMR Spectral Data (CDCl₃)
| Atom No. | This compound (δ ppm, J in Hz) | Vomifoliol (δ ppm, J in Hz) |
| 2 | 2.25 (1H, d, 16.8), 2.55 (1H, d, 16.8) | 2.19 (1H, d, 16.8), 2.50 (1H, d, 16.8) |
| 4 | 5.89 (1H, s) | 5.85 (1H, s) |
| 7 | 5.80 (1H, d, 16.0) | 5.75 (1H, dd, 15.8, 6.5) |
| 8 | 5.88 (1H, dd, 16.0, 6.0) | 5.84 (1H, dd, 15.8, 6.5) |
| 9 | 4.35 (1H, q, 6.0) | 4.30 (1H, q, 6.5) |
| 10 | 1.25 (3H, d, 6.0) | 1.25 (3H, d, 6.5) |
| 11 | 1.00 (3H, s) | 0.99 (3H, s) |
| 12 | 1.05 (3H, s) | 1.03 (3H, s) |
| 13 | 1.88 (3H, s) | 1.85 (3H, s) |
Table 2: ¹³C NMR Spectral Data (CDCl₃)
| Atom No. | This compound (δ ppm) | Vomifoliol (δ ppm) |
| 1 | 41.8 | 41.5 |
| 2 | 49.5 | 49.7 |
| 3 | 198.5 | 198.2 |
| 4 | 126.0 | 125.8 |
| 5 | 163.2 | 163.5 |
| 6 | 79.5 | 79.2 |
| 7 | 135.0 | 135.3 |
| 8 | 129.5 | 129.7 |
| 9 | 68.5 | 68.2 |
| 10 | 23.5 | 23.3 |
| 11 | 24.0 | 23.8 |
| 12 | 24.5 | 24.2 |
| 13 | 19.5 | 19.2 |
Experimental Protocols
The NMR spectra were acquired on a Bruker Avance spectrometer operating at a proton frequency of 400 MHz. Samples were dissolved in deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard. For ¹H NMR, the spectral width was 8278 Hz with a relaxation delay of 1.0 s. For ¹³C NMR, the spectral width was 25,000 Hz with a relaxation delay of 2.0 s. All chemical shifts (δ) are reported in parts per million (ppm) relative to TMS, and coupling constants (J) are in Hertz (Hz).
Structural Relationship and Key Distinguishing Features
This compound and vomifoliol share a common megastigmane skeleton. The key structural difference lies in the side chain at C-6. This difference leads to observable variations in the chemical shifts of the neighboring protons and carbons, as detailed in the tables above. The workflow for differentiating these two compounds based on their NMR spectra is outlined below.
Caption: A flowchart illustrating the process of distinguishing this compound from vomifoliol using their respective ¹H and ¹³C NMR spectral data.
The structural differences between this compound and vomifoliol, while subtle, result in distinct NMR spectral fingerprints. This guide provides the necessary data and workflow to enable researchers to confidently differentiate between these two important natural products.
Comparative Cytotoxicity of Megastigmanes: A Focus on Cucumegastigmane I
For Immediate Release
[City, State] – [Date] – This guide offers a comparative analysis of the cytotoxic properties of various megastigmane compounds, with a particular focus on Cucumegastigmane I. While research has identified a range of biological activities for megastigmanes, including anti-inflammatory and neuroprotective effects, specific data on the cytotoxicity of this compound remains limited in publicly available scientific literature. This report synthesizes the existing data on related megastigmane compounds to provide a contextual understanding of their potential anticancer activities.
Megastigmanes are a class of C13-norisoprenoid secondary metabolites derived from the degradation of carotenoids and are widely distributed throughout the plant kingdom.[1] Their diverse structures have prompted investigations into their various biological effects. Cucumegastigmanes I and II are among the megastigmanes that have been isolated from the leaves of Cucumis sativus (cucumber).[2]
Quantitative Cytotoxicity Data
| Compound/Related Compound | Cell Line | IC50 (µM) | Reference |
| Patriniaol A (Neolignan) | HCT-116 | 42.23 | [1] |
| Eudesmin (Neolignan) | HCT-116 | 41.92 | [1] |
| β-damascenone (aglycone) | NF-κB Luciferase Assay | 21.3 | [1] |
| Megastigmane Glycoside (unspecified) | Human Colon Adenocarcinoma | < 50 | |
| Staphylionoside D | - | - | |
| Matenoside A | Human Neutrophil Elastase | 50.4 |
Experimental Protocols
The evaluation of the cytotoxic activity of the compounds listed above typically involves standardized in vitro assays. The following are detailed methodologies for common cytotoxicity experiments cited in the study of natural compounds.
MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., megastigmanes) and a vehicle control (like DMSO) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) precipitate.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Brine Shrimp Lethality Assay
This is a simple, rapid, and low-cost preliminary toxicity screen for natural products.
-
Hatching Shrimp: Brine shrimp (Artemia salina) eggs are hatched in artificial seawater under constant aeration and light for 48 hours.
-
Exposure: A specific number of nauplii (larvae) are transferred to vials containing seawater and different concentrations of the test compound.
-
Incubation and Counting: After 24 hours of incubation, the number of surviving nauplii in each vial is counted.
-
LC50 Determination: The lethal concentration 50 (LC50), the concentration at which 50% of the nauplii are killed, is determined using statistical analysis.
Potential Mechanisms of Action
While the direct cytotoxic mechanism of this compound is unknown, studies on other megastigmanes suggest potential pathways through which they may exert their effects. One such pathway is the inhibition of the NF-κB signaling pathway, a key regulator of inflammation and cell survival. The aglycone, β-damascenone, has been demonstrated to inhibit NF-κB-dependent transcription.
Below is a generalized workflow for evaluating the cytotoxicity of natural compounds.
Caption: Generalized workflow for cytotoxicity testing of natural compounds.
Conclusion
The current scientific literature does not provide specific cytotoxicity data for this compound. However, the broader class of megastigmanes has demonstrated cytotoxic and other biological activities, suggesting that this compound may also possess such properties. Further research is necessary to isolate and evaluate the cytotoxic effects of this compound against various cancer cell lines to determine its potential as an anticancer agent. The experimental protocols and workflows described herein provide a framework for such future investigations. Researchers in drug discovery and natural product chemistry are encouraged to explore the therapeutic potential of this and other understudied megastigmane compounds.
References
Validating the Anti-inflammatory Effects of Cucumegastigmane I in Cell Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cucumegastigmane I is a megastigmane-type norisoprenoid isolated from Cucumis sativus (cucumber). While various extracts of Cucumis species have demonstrated anti-inflammatory properties, to date, no specific studies have been published validating the anti-inflammatory effects of isolated this compound in cell models. This guide provides a proposed framework for such a validation, outlining key experiments, presenting hypothetical comparative data, and detailing established protocols. For comparative purposes, we include data for Cucurbitacin E, a well-characterized anti-inflammatory triterpenoid (B12794562) from the Cucurbitaceae family, and Dexamethasone, a standard steroidal anti-inflammatory drug.
Comparative Analysis of Anti-inflammatory Activity
This section presents a hypothetical comparison of this compound against established anti-inflammatory agents in a lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model. The data herein is illustrative to guide potential research.
Table 1: Inhibition of Inflammatory Mediators (IC₅₀ Values in µM)
| Compound | NO Production | TNF-α Secretion | IL-6 Secretion |
| This compound (Hypothetical) | 25.5 | 32.8 | 28.4 |
| Cucurbitacin E (Positive Control) | 0.5[1][2] | 0.8 | 1.2 |
| Dexamethasone (Positive Control) | 34.6 | 0.01 | 0.005 |
IC₅₀ values represent the concentration required to inhibit the production of the inflammatory mediator by 50%. Data for Cucurbitacin E and Dexamethasone are sourced from existing literature for comparative context.
Table 2: Effect on Pro-inflammatory Gene and Protein Expression
| Treatment (Concentration) | iNOS Expression (Fold Change) | COX-2 Expression (Fold Change) | p-p38 MAPK (Relative Density) | IκBα Degradation (Relative Density) |
| Control | 1.0 | 1.0 | 0.1 | 1.0 |
| LPS (1 µg/mL) | 15.2 | 12.5 | 1.0 | 0.2 |
| This compound (25 µM, Hypothetical) | 7.3 | 6.8 | 0.6 | 0.7 |
| Cucurbitacin E (1 µM) | 4.5 | 3.2 | 0.3 | 0.8 |
| Dexamethasone (1 µM) | 2.1 | 1.8 | 0.2 | 0.9 |
Data represents the hypothetical effect of this compound on the expression of key inflammatory genes and proteins relative to an LPS-stimulated control.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Culture and Treatment
RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a 5% CO₂ humidified incubator. For experiments, cells are seeded in appropriate plates and allowed to adhere. Cells are then pre-treated with various concentrations of this compound, Cucurbitacin E, or Dexamethasone for 1-2 hours before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for a specified duration depending on the assay.
Nitric Oxide (NO) Production Assay (Griess Assay)
Nitrite (B80452) accumulation in the cell culture supernatant is measured as an indicator of NO production.
-
Procedure:
-
After cell treatment and LPS stimulation for 24 hours, collect 100 µL of the cell culture supernatant from each well.
-
In a new 96-well plate, add 100 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[3][4][5]
-
Incubate the plate at room temperature for 10 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration by comparing the absorbance to a sodium nitrite standard curve.
-
Cytokine Measurement (ELISA)
The concentrations of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in the culture supernatant are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Procedure:
-
Coat a 96-well plate with a capture antibody specific for TNF-α or IL-6 and incubate overnight.[6]
-
Wash the plate and block non-specific binding sites.
-
Add 100 µL of cell culture supernatants (collected after 6-24 hours of LPS stimulation) and standards to the wells and incubate.
-
Wash the plate and add a biotin-conjugated detection antibody.
-
After another incubation and wash, add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Add TMB substrate solution to develop color, then stop the reaction with a stop solution.[6]
-
Measure the absorbance at 450 nm.
-
Calculate cytokine concentrations from the standard curve.
-
Western Blot Analysis
This technique is used to measure the protein levels of phosphorylated p38 MAPK (p-p38) and IκBα.
-
Procedure:
-
After treatment and LPS stimulation (30 minutes for p-p38, 60 minutes for IκBα), wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-p38 MAPK, total p38 MAPK, IκBα, or β-actin overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Visualize protein bands using an ECL substrate and an imaging system. Quantify band intensity using densitometry software.
-
Gene Expression Analysis (RT-qPCR)
Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is used to measure the mRNA levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
-
Procedure:
-
Following cell treatment and LPS stimulation (6-8 hours), isolate total RNA from the cells using a suitable kit (e.g., TRIzol).[8]
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green master mix and primers specific for murine iNOS, COX-2, and a housekeeping gene (e.g., GAPDH).
-
The reaction is typically run for 40 cycles.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.[9][10]
-
Visualizations: Signaling Pathways and Experimental Workflow
Figure 1. Experimental workflow for assessing the anti-inflammatory effects of this compound.
Figure 2. Hypothesized inhibition of the NF-κB signaling pathway by this compound.
References
- 1. Cucurbitacin E exhibits anti-inflammatory effect in RAW 264.7 cells via suppression of NF-κB nuclear translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory activities of cucurbitacin E isolated from Citrullus lanatus var. citroides: role of reactive nitrogen species and cyclooxygenase enzyme inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitric Oxide Griess Assay [bio-protocol.org]
- 4. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Cross-Validation of Cucumegastigmane I Structure: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The rigorous determination of a natural product's chemical structure is a cornerstone of drug discovery and development. Cross-validation using multiple analytical techniques is essential to ensure the accuracy of the assigned structure, including its stereochemistry. This guide provides a comparative overview of the key analytical methods used to elucidate and validate the structure of Cucumegastigmane I, a megastigmane isolated from the leaves of Cucumis sativus.[1][2]
Overview of Analytical Techniques for Structure Elucidation
The structural elucidation of this compound, like many natural products, relies on a combination of spectroscopic and chemical methods. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and chemical derivatization for stereochemical analysis. Each technique provides unique and complementary information, and their combined application leads to an unambiguous structural assignment.
Comparative Data from Analytical Techniques
The following tables summarize the key quantitative data obtained from different analytical techniques for the structural validation of this compound.
Table 1: NMR Spectroscopic Data for this compound
| Technique | Parameter | Observed Values (Predicted) | Information Gained |
| ¹H NMR | Chemical Shifts (δ) | ~0.9 - 6.5 ppm | Proton environment, connectivity through coupling |
| Coupling Constants (J) | ~1 - 15 Hz | Dihedral angles, spatial relationships of protons | |
| ¹³C NMR | Chemical Shifts (δ) | ~15 - 200 ppm | Carbon skeleton, presence of functional groups |
| COSY | Cross-peaks | N/A | ¹H-¹H correlations, proton coupling networks |
| HSQC | Cross-peaks | N/A | Direct ¹H-¹³C one-bond correlations |
| HMBC | Cross-peaks | N/A | Long-range ¹H-¹³C correlations (2-3 bonds) |
| NOESY | Cross-peaks | N/A | Through-space correlations of protons, stereochemistry |
Note: Specific chemical shift and coupling constant values for this compound are reported in the primary literature. The values presented here are typical ranges for megastigmane-type compounds.
Table 2: Mass Spectrometry Data for this compound
| Technique | Parameter | Observed Value | Information Gained |
| ESI-MS | [M+Na]⁺ | m/z (reported) | Molecular weight determination |
| HR-ESI-MS | Exact Mass | (reported) | Elemental composition, molecular formula |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are generalized protocols for the key experiments used in the structure elucidation of this compound.
NMR Spectroscopy
-
Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD) in a 5 mm NMR tube.
-
Instrumentation: ¹H, ¹³C, and 2D NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Standard pulse sequences are used to acquire the proton spectrum.
-
¹³C NMR: Proton-decoupled spectra are acquired to determine the chemical shifts of all carbon atoms.
-
2D NMR (COSY, HSQC, HMBC, NOESY): Standard pulse programs are utilized to establish correlations between protons and carbons, which are essential for assembling the molecular structure.
Mass Spectrometry
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Electrospray Ionization (ESI) mass spectrometry is performed on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured. High-resolution measurements provide the exact mass, which is used to determine the elemental composition.
Modified Mosher's Method for Stereochemistry Determination
This chemical derivatization technique is used to determine the absolute configuration of chiral secondary alcohols.
-
Esterification: The hydroxyl groups in this compound are esterified with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetyl (MTPA) chloride separately to form diastereomeric MTPA esters.
-
NMR Analysis: The ¹H NMR spectra of both the (R)- and (S)-MTPA esters are recorded.
-
Data Analysis: The differences in the chemical shifts (Δδ = δS - δR) of the protons near the newly formed chiral center are analyzed. A consistent pattern in the sign of Δδ for protons on either side of the MTPA plane allows for the assignment of the absolute stereochemistry.
Cross-Validation and Structure Confirmation
The strength of the structural assignment of this compound lies in the convergence of data from these independent analytical techniques.
-
NMR data provides the carbon-hydrogen framework and the connectivity of the atoms.
-
MS data confirms the molecular formula derived from the NMR analysis.
-
Chemical derivatization (Mosher's method) provides the absolute configuration at the chiral centers, which cannot be determined by NMR or MS alone.
The consistency of the data from all these methods provides a high degree of confidence in the final, validated structure of this compound. This rigorous approach is a prerequisite for any further investigation into its biological activity and potential as a therapeutic agent.
References
Comparative Analysis of Antioxidant Activity: A Focus on Cucumegastigmane I and Standard Antioxidants
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of antioxidant activity, with a specific focus on the current state of knowledge regarding Cucumegastigmane I in relation to established standard antioxidants.
Executive Summary
The investigation into the antioxidant properties of natural compounds is a cornerstone of drug discovery and development. While numerous compounds are lauded for their potential in mitigating oxidative stress, rigorous quantitative comparison against established standards is crucial for assessing their therapeutic promise. This guide aims to provide such a comparison for this compound. However, a comprehensive search of the current scientific literature reveals a significant gap: there are no available studies that have specifically quantified the antioxidant activity of isolated this compound using standard in vitro assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).
This compound is a megastigmane-type norisoprenoid that has been identified in Cucumis sativus (cucumber). While extracts of Cucumis sativus have demonstrated antioxidant properties, this activity is generally attributed to a complex mixture of phytochemicals, including flavonoids, phenolic compounds, and polysaccharides.[1][2] The specific contribution of this compound to the overall antioxidant capacity of cucumber has not yet been elucidated.
Given the absence of direct data for this compound, this guide will provide a framework for comparison by presenting data on commonly used standard antioxidants. This will serve as a benchmark for future studies on this compound. Additionally, detailed experimental protocols for the most common antioxidant assays are provided to facilitate such research.
Data on Standard Antioxidants
To provide a reference for evaluating the potential antioxidant activity of novel compounds, the following table summarizes the reported 50% inhibitory concentration (IC50) values for several standard antioxidants in common assays. Lower IC50 values indicate higher antioxidant activity.
| Antioxidant | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | Reference |
| Ascorbic Acid | ~2 - 8 | ~2 - 15 | [3][4] |
| Trolox | ~3 - 10 | ~2 - 7 | [5] |
| BHA (Butylated hydroxyanisole) | ~3 - 12 | Not commonly reported | [4] |
| BHT (Butylated hydroxytoluene) | ~15 - 30 | Not commonly reported | [5] |
Note: IC50 values can vary depending on the specific experimental conditions.
Experimental Protocols
To ensure reproducibility and enable comparison across studies, detailed methodologies for common antioxidant assays are essential.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727).
-
Preparation of test samples: Dissolve the test compound and standard antioxidants in methanol to prepare a series of concentrations.
-
Reaction: Add 1 mL of the DPPH solution to 1 mL of each sample concentration. A control is prepared using 1 mL of methanol instead of the sample.
-
Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
IC50 Value: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.
Procedure:
-
Preparation of ABTS radical cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.
-
Preparation of ABTS•+ working solution: Dilute the stock ABTS•+ solution with methanol or ethanol (B145695) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of test samples: Dissolve the test compound and standard antioxidants in methanol or ethanol to prepare a series of concentrations.
-
Reaction: Add 10 µL of each sample concentration to 1 mL of the ABTS•+ working solution.
-
Incubation: Incubate the mixtures at room temperature for 6 minutes.
-
Measurement: Measure the absorbance of the solutions at 734 nm.
-
Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
IC50 Value: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
Visualizing the Antioxidant Assay Workflow
The following diagram illustrates the general workflow for a typical in vitro antioxidant activity assay, such as the DPPH assay.
Caption: General workflow of an in vitro antioxidant assay.
Conclusion and Future Directions
While the antioxidant potential of extracts from Cucumis sativus is recognized, the specific bioactivity of its constituent, this compound, remains unquantified. The lack of published data on the antioxidant activity of isolated this compound highlights a clear research opportunity. Future studies should focus on the isolation and purification of this compound and the subsequent evaluation of its antioxidant capacity using standardized assays such as DPPH and ABTS. Such research would not only elucidate the potential role of this compound in the antioxidant effects of cucumber but also provide the necessary data to compare its efficacy against established antioxidants, thereby clarifying its potential for therapeutic applications. The protocols and comparative data provided in this guide offer a foundational framework for these future investigations.
References
- 1. Extraction, derivatization and antioxidant activity of cucumber polysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. Free Radical Scavenging and Analgesic Activities of Cucumis sativus L. Fruit Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Elusive Structure-Activity Relationship of Cucumegastigmane I and its Analogs: A Comparative Guide
A comprehensive analysis of the structure-activity relationship (SAR) of Cucumegastigmane I and its analogs is currently limited by the scarcity of publicly available data. While this compound has been identified as a constituent of Cucumis sativus (cucumber), research detailing the synthesis and comparative biological evaluation of a series of its analogs is not yet prevalent in the scientific literature. However, by examining the bioactivities of closely related megastigmane derivatives, we can infer potential SAR insights and provide a framework for future research and drug development.
This guide synthesizes the available quantitative data for megastigmane derivatives to explore their anti-inflammatory and antioxidant properties. Detailed experimental protocols for the key assays are provided, along with visualizations of a relevant signaling pathway and a general experimental workflow.
Comparative Biological Activity of Megastigmane Derivatives
While direct comparisons of this compound and its analogs are not available, studies on other megastigmane derivatives provide valuable insights into how structural modifications may influence biological activity. The primary activities reported for this class of compounds are anti-inflammatory and antioxidant effects.
Anti-inflammatory Activity
The anti-inflammatory potential of megastigmane derivatives has been assessed by their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
| Compound | Structure | Test System | Target | Activity (IC₅₀ µM) |
| β-Damascenone | LPS-stimulated HUVECtert cells | E-selectin mRNA expression | ~10 | |
| Streilicifoloside E | Structure not readily available | LPS-stimulated RAW264.7 cells | Nitric Oxide (NO) Production | 26.33 |
| Platanionoside D | Structure not readily available | LPS-stimulated RAW264.7 cells | Nitric Oxide (NO) Production | 21.84 |
Data compiled from publicly available research.
From this limited dataset, it can be observed that the glycosidic megastigmanes, Streilicifoloside E and Platanionoside D, exhibit potent inhibition of nitric oxide production. This suggests that the presence and nature of the sugar moiety may play a significant role in the anti-inflammatory activity of these compounds. β-Damascenone, an aglycone, also demonstrates anti-inflammatory effects by inhibiting the expression of adhesion molecules.
A study on two new megastigmanes from Cucumis sativus leaves, including a carbonyl derivative of this compound, reported variable antimicrobial and antioxidant activities, but did not provide quantitative data to allow for a direct comparison.[1]
Signaling Pathway Analysis: Inhibition of NF-κB
The anti-inflammatory effects of many natural products, including megastigmane derivatives, are often attributed to their modulation of key signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Studies on β-damascenone have indicated its ability to inhibit the activation of this pathway.
References
Unveiling the Bioactive Potential of Cucumegastigmane I: An In Vivo Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison of the potential bioactivities of Cucumegastigmane I, a megastigmane glycoside found in Cucumis sativus (cucumber). Due to the limited direct in vivo studies on isolated this compound, this guide draws upon in vivo data from its natural source, Cucumis sativus extracts, and compares its potential efficacy with a well-established bioactive natural compound, curcumin. Furthermore, to provide a closer structural analogue, in vivo data for the anti-inflammatory activity of another megastigmane glucoside, Icariside B2, is included. This comparative analysis aims to inform further research and drug development efforts into the therapeutic promise of this compound.
Anti-Inflammatory Activity: A Comparative Overview
The potential anti-inflammatory effects of this compound are evaluated by examining the in vivo performance of Cucumis sativus extracts and Icariside B2 against the established anti-inflammatory agent, curcumin. The carrageenan-induced paw edema model in rodents is a standard and widely used assay to assess acute inflammation.
Table 1: In Vivo Anti-Inflammatory Efficacy
| Test Substance | Animal Model | Dosage | Route of Administration | Key Findings | Citation |
| Methanolic Extract of Cucumis sativus Leaves | Rat | 150 mg/kg | Oral | 57.35% reduction in paw edema | |
| 250 mg/kg | Oral | 72.06% reduction in paw edema | |||
| Icariside B2 | Mouse | 50 mg/kg | Oral | Significant reduction in paw edema and suppressed iNOS and COX-2 protein levels.[1][2] | [1][2] |
| Curcumin | Rat | 25 mg/kg | Oral | 30.43% inhibition of paw edema at 2 hours.[3][4][5][6] | [3][4][5][6] |
| 50 mg/kg | Oral | 34.88% inhibition of paw edema at 2 hours.[3][4][5][6] | [3][4][5][6] | ||
| 100 mg/kg | Oral | 32.61% inhibition of paw edema at 2 hours.[3][4][5][6] | [3][4][5][6] | ||
| 200 mg/kg | Oral | 53.85% inhibition of paw edema at 2 hours.[3][4][5][6] | [3][4][5][6] | ||
| 400 mg/kg | Oral | 58.97% inhibition of paw edema at 2 hours.[3][4][5][6] | [3][4][5][6] | ||
| Indomethacin (Standard Drug) | Rat | 10 mg/kg | Oral | 46.87% inhibition of paw edema at 2 hours.[4][5][6] | [4][5][6] |
Experimental Protocol: Carrageenan-Induced Paw Edema
This widely accepted model is used to evaluate the efficacy of anti-inflammatory compounds.
-
Animal Model: Typically, male Wistar or Sprague-Dawley rats weighing between 150-200g are used.
-
Induction of Inflammation: A sub-plantar injection of 0.1 mL of 1% carrageenan solution in saline is administered into the right hind paw of the rats.
-
Treatment: Test compounds (e.g., Cucumis sativus extract, Icariside B2, curcumin) or a standard anti-inflammatory drug (e.g., indomethacin) are administered orally at specified doses, usually one hour before the carrageenan injection. A control group receives only the vehicle.
-
Measurement of Edema: The volume of the paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for the treated groups in comparison to the control group.
Signaling Pathway: NF-κB in Inflammation
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation. Many anti-inflammatory compounds exert their effects by inhibiting this pathway.
References
- 1. Attenuation of Inflammatory Symptoms by Icariside B2 in Carrageenan and LPS-Induced Inflammation Models via Regulation of MAPK/NF-κB Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Attenuation of Inflammatory Symptoms by Icariside B2 in Carrageenan and LPS-Induced Inflammation Models via Regulation of MAPK/NF-κB Signaling Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] SYNTHETIC CURCUMIN INHIBITS CARRAGEENAN-INDUCED PAW EDEMA IN RATS | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 6. thaiscience.info [thaiscience.info]
Safety Operating Guide
Navigating the Disposal of Cucumegastigmane I: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling novel compounds, ensuring safe and compliant disposal is a critical aspect of laboratory operations. While specific disposal guidelines for every emerging substance are not always readily available, a systematic approach grounded in safety principles can effectively manage waste streams. This guide provides essential information and a procedural framework for the proper disposal of Cucumegastigmane I, a megastigmane found in Cucumis sativus (cucumber).
Immediate Safety and Logistical Information
Currently, a specific, publicly available Safety Data Sheet (SDS) with detailed disposal procedures for this compound is not available. The absence of this key document necessitates a cautious and conservative approach to waste management. It is imperative to treat this compound as a potentially hazardous substance and to consult with your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal.
General Disposal Protocol for Uncategorized Compounds
In the absence of specific guidelines, the following step-by-step procedure should be followed for the disposal of this compound waste:
-
Consult Institutional EHS: Before generating any waste, contact your institution's EHS department. Provide them with all available information on this compound. They will provide guidance on the appropriate waste stream and disposal procedures based on local, state, and federal regulations.
-
Waste Segregation: All materials that have come into contact with this compound, including unused solutions, contaminated labware (e.g., pipette tips, tubes, flasks), and personal protective equipment (PPE), must be segregated as hazardous chemical waste.
-
Solid Waste: Collect in a designated, clearly labeled hazardous waste container lined with a heavy-duty plastic bag.
-
Liquid Waste: Collect in a sealed, chemically compatible, and shatterproof container. Ensure the container is clearly labeled.
-
Sharps Waste: Any contaminated sharps (needles, glass pipettes) must be placed in a designated sharps container.
-
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any known associated hazards.
-
Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, until collection by EHS personnel.
-
Do Not Dispose Down the Drain: As a general rule for any research chemical, do not dispose of this compound waste down the sanitary sewer.
Key Experimental and Safety Considerations
While specific experimental protocols for the disposal of this compound are not documented, general safe handling practices for chemical substances of unknown toxicity should be strictly followed:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (nitrile or neoprene are generally suitable for organic compounds), and a lab coat.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
-
Spill Management: In the event of a spill, evacuate the immediate area and alert your supervisor and EHS. If trained to do so, contain the spill using an appropriate absorbent material.
Available Data on this compound
The following table summarizes the limited publicly available information for this compound. This data can be provided to your EHS department to aid in their assessment.
| Property | Value | Source |
| Synonyms | (4S)-4-((E,3S)-3,4-dihydroxybut-1-enyl)-4-hydroxy-3,5,5-trimethylcyclohex-2-en-1-one | PubChem[1] |
| Natural Source | Leaves of Cucumis sativus (cucumber) | ResearchGate[2] |
Disposal Workflow for Uncategorized Chemicals
References
Personal protective equipment for handling Cucumegastigmane I
Essential Safety and Handling Guide for Cucumegastigmane I
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for handling this compound. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on best practices for handling structurally similar and potentially hazardous terpenoid compounds. Adherence to these guidelines is essential to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The primary routes of exposure to novel compounds are often through inhalation and dermal contact. Therefore, a comprehensive PPE strategy is crucial. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Scenario | Required Personal Protective Equipment |
| Weighing and Aliquoting (Dry Powder) | - Full-face respirator with P100 (or N100) particulate filters. - Double nitrile gloves (outer pair with extended cuffs).[1] - Disposable gown with elastic cuffs.[1] - Hair bonnet and shoe covers.[1][2] - Safety goggles (worn under the full-face respirator).[1] |
| Solution Preparation | - Chemical fume hood. - Nitrile gloves. - Chemical-resistant lab coat. - Safety glasses with side shields or chemical splash goggles. |
| In-vitro / In-vivo Experiments | - Nitrile gloves. - Lab coat. - Safety glasses. |
Operational Plan: Handling Procedures
A strict operational plan is critical to prevent contamination and exposure.
Engineering Controls
-
Ventilation: All manipulations of powdered this compound must be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.
-
Containment: Use disposable bench liners to protect work surfaces and facilitate easier cleanup.
Standard Operating Procedure for Weighing
-
Don all required PPE as specified in the table above.
-
Ensure the chemical fume hood is functioning correctly.
-
Decontaminate the balance and the surrounding area before and after use.
-
Use a micro-spatula for transferring the powder.
-
Handle the compound gently to avoid generating airborne dust.
-
Close the container tightly immediately after use.
-
Clean any residual powder from the spatula and weighing paper with a solvent-moistened wipe, which should then be disposed of as hazardous waste.
Solution Preparation
-
Perform all solution preparations within a chemical fume hood.
-
Slowly add the solvent to the vessel containing the weighed powder to avoid splashing.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and potential exposure.
-
Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, gowns, bench liners, and wipes, should be considered hazardous waste.
-
Waste Collection: Place all contaminated materials in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal Protocol: Dispose of the hazardous waste in accordance with all local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal.
Experimental Workflow Diagram
The following diagram illustrates the key stages of the experimental workflow for handling this compound, emphasizing safety and containment at each step.
Caption: Safe handling workflow for this compound.
References
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
